Product packaging for Enalaprilat N-Glucuronide(Cat. No.:)

Enalaprilat N-Glucuronide

Cat. No.: B15352100
M. Wt: 524.5 g/mol
InChI Key: RKDVIZJEYCSTBN-RTPARARYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enalaprilat N-Glucuronide, with the chemical name N-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-N-((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline and a molecular formula of C24H32N2O11 (Molecular Weight: 524.5), is a high-quality metabolite reference standard . This compound is the N-glucuronide conjugate of Enalaprilat, which is the active, diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril . Enalaprilat itself works by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased aldosterone secretion . Supplied with comprehensive characterization data compliant with regulatory guidelines, this compound is essential for Analytical Method Development (AMD) and Method Validation (AMV) . Its primary research application is in Quality Control (QC) during the commercial production of Enalapril and for supporting Abbreviated New Drug Applications (ANDA) . It serves as a critical biomarker in metabolism and pharmacokinetic studies, helping researchers understand the metabolic fate of the parent drug. Traceability to pharmacopeial standards (USP or EP) can be provided based on feasibility . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O11 B15352100 Enalaprilat N-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N2O11

Molecular Weight

524.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1

InChI Key

RKDVIZJEYCSTBN-RTPARARYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enalapril is an essential orally administered prodrug for the management of hypertension and heart failure.[1] Following absorption, it is rapidly biotransformed by esterases, primarily in the liver, to its active metabolite, enalaprilat.[1] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] The primary route of elimination for enalaprilat is renal excretion, with the majority of the dose being excreted unchanged in the urine.[2][3] While glucuronidation is a major phase II metabolic pathway for many drugs, the formation of Enalaprilat N-Glucuronide is not considered a significant metabolic pathway in humans.[2][3][4] This guide provides a comprehensive overview of the established metabolic pathway of enalapril and presents a detailed, generalized experimental framework for the in vitro investigation of minor metabolic pathways such as N-glucuronidation, should the need arise in specific research contexts.

Established Metabolic Pathway of Enalapril

The metabolic activation of enalapril is a straightforward hydrolysis reaction. This conversion is critical for the drug's therapeutic effect, as enalaprilat is the pharmacologically active molecule.

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Esterase (Liver) Excretion Renal Excretion (Unchanged) Enalaprilat->Excretion

Figure 1: Metabolic activation of enalapril to enalaprilat.

Investigating the In Vitro Formation of this compound: A Hypothetical Framework

Although not a major metabolic fate, the potential for minor glucuronidation pathways can be investigated in vitro. The following sections detail a generalized experimental workflow for assessing the formation of this compound.

Experimental Workflow

A systematic approach is required to determine the potential for in vitro glucuronidation, identify the enzymes involved, and characterize the reaction kinetics.

Glucuronidation_Workflow cluster_screening Initial Screening cluster_phenotyping Reaction Phenotyping cluster_kinetics Enzyme Kinetics Screening Incubation with Human Liver Microsomes (HLM) Detection LC-MS/MS Analysis for This compound Screening->Detection Recombinant_UGTs Incubation with a Panel of Recombinant Human UGTs Detection->Recombinant_UGTs If metabolite is detected Identify_Isoform Identify Specific UGT Isoform(s) Recombinant_UGTs->Identify_Isoform Kinetic_Assay Incubations with Varying Enalaprilat Concentrations Identify_Isoform->Kinetic_Assay Data_Analysis Determine Km and Vmax Kinetic_Assay->Data_Analysis

Figure 2: Experimental workflow for investigating in vitro glucuronidation.
Detailed Experimental Protocol: In Vitro Glucuronidation Assay

This protocol is a generalized procedure for evaluating the N-glucuronidation of a substrate using human liver microsomes.

Materials:

  • Enalaprilat

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of enalaprilat in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of UDPGA in water.

    • Prepare a stock solution of alamethicin in ethanol.

    • Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

  • Incubation:

    • In a microcentrifuge tube, combine the Tris-HCl buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and alamethicin (final concentration typically 25-50 µg/mg of microsomal protein). Pre-incubate for 15 minutes on ice to allow for microsomal membrane permeabilization.

    • Add enalaprilat to the reaction mixture to achieve the desired final concentration.

    • Pre-warm the mixture at 37°C for 3-5 minutes.

    • Initiate the reaction by adding a pre-warmed solution of UDPGA (a typical final concentration is 2-5 mM).

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the sample vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Table 1: Typical Incubation Conditions for In Vitro Glucuronidation

ParameterTypical Value
Substrate Concentration1 - 100 µM
Microsomal Protein0.5 - 1.0 mg/mL
UDPGA2 - 5 mM
MgCl₂10 mM
BufferTris-HCl (50 mM, pH 7.4)
Temperature37°C
Incubation Time0 - 120 minutes
UGT Isoform Screening

To identify the specific UDP-glucuronosyltransferase (UGT) isoform(s) responsible for enalaprilat N-glucuronidation, incubations should be performed with a panel of commercially available recombinant human UGT enzymes. The protocol is similar to the one described above, with the substitution of HLM with individual UGT isoforms.

Table 2: Panel of Recombinant Human UGTs for Screening

UGT Isoform
UGT1A1
UGT1A3
UGT1A4
UGT1A6
UGT1A9
UGT2B7
UGT2B15
Enzyme Kinetic Analysis

Should a specific UGT isoform be identified, the kinetics of the reaction can be determined by incubating varying concentrations of enalaprilat with the recombinant enzyme under optimized conditions. The resulting data on the rate of metabolite formation versus substrate concentration are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Table 3: Hypothetical Kinetic Parameters for Enalaprilat N-Glucuronidation

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)
UGT1A4Data Not AvailableData Not Available
UGT2B7Data Not AvailableData Not Available
Note: This table is for illustrative purposes only, as no experimental data for the N-glucuronidation of enalaprilat are publicly available.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of drug metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate enalaprilat from its potential glucuronide.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Detection:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for both enalaprilat and its N-glucuronide.

Conclusion

The established metabolic pathway of enalapril involves its hydrolysis to the active metabolite enalaprilat, which is then primarily excreted unchanged by the kidneys. The formation of this compound is not a significant route of metabolism in humans. However, for research purposes exploring minor metabolic pathways, this guide provides a robust and detailed framework for the in vitro investigation of such reactions. The described experimental protocols and analytical methodologies represent the current standards in the field of drug metabolism research. Any investigation into the in vitro formation of this compound should be approached with the understanding that it is likely to be a very minor, if detectable, pathway.

References

Enalaprilat N-Glucuronide: A Technical Review of an ACE Inhibitor Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes extensive metabolism to its active form, enalaprilat. Further metabolic processes can lead to the formation of conjugates, including Enalaprilat N-Glucuronide. This technical guide provides a comprehensive overview of the known pharmacological activity related to enalaprilat, the primary active moiety, due to the limited publicly available data on the specific pharmacological actions of this compound. This document summarizes key quantitative data, details relevant experimental protocols for assessing ACE inhibition, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

Enalapril is a prodrug that is hydrolyzed in vivo to enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[2][] Inhibition of ACE by enalaprilat leads to reduced levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.[2] this compound is recognized as a metabolite of enalapril, though its specific pharmacological activity has not been extensively characterized in publicly available literature.[4][5] This guide will focus on the well-established pharmacology of enalaprilat to provide a foundational understanding that may inform the investigation of its N-glucuronide conjugate.

Pharmacological Data of Enalaprilat

Table 1: In Vitro ACE Inhibition Data for Enalaprilat
ParameterValueSpecies/SourceAssay ConditionsReference
IC50 1.94 nMHuman Endothelial ACECompetitive displacement of [¹²⁵I]351A[6]
Ki ~0.1 nMHuman Serum ACEHenderson plots with Hip-Gly-Gly substrate[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Pharmacokinetic Parameters of Enalaprilat
ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-life 2 to 6 hours (initial phase)HumanOral (as Enalapril)[1]
Elimination Half-life 36 hours (prolonged phase)HumanOral (as Enalapril)[1]
Oral Bioavailability PoorHumanOral[1][8]
Excretion Primarily renal (>90% as unchanged drug)HumanIntravenous[8]
Effective Half-life for Accumulation ~11 hoursHumanOral (as Enalapril)[8]

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activity of this compound are not available. However, the following methodologies are standard for evaluating the ACE inhibitory potential of compounds like enalaprilat and would be applicable to its metabolites.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This method is commonly used to determine the IC50 value of an ACE inhibitor.

Principle: The assay measures the rate of cleavage of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by ACE. The product of the reaction is quantified spectrophotometrically. The presence of an inhibitor will decrease the rate of product formation.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or human plasma)

  • Substrate (e.g., HHL or FAPGG)

  • Test compound (this compound)

  • Positive control (e.g., Enalaprilat, Captopril)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 8.3, containing NaCl and ZnCl₂)

  • Stopping reagent (e.g., HCl or NaOH)

  • Reagents for product detection (e.g., for HHL, cyanuric chloride and dioxane for color development of the released hippuric acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, ACE solution, and the test compound/control at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This assay determines the affinity of a compound for the ACE binding site.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]351A, a lisinopril analogue) for binding to ACE, often expressed on the surface of cells or in membrane preparations.

Materials:

  • Cells expressing ACE (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or purified ACE

  • Radiolabeled ligand (e.g., [¹²⁵I]351A)

  • Test compound (this compound)

  • Unlabeled competitor for non-specific binding determination (e.g., a high concentration of Enalaprilat)

  • Binding buffer

  • Washing buffer

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In appropriate tubes or plates, add the cell suspension or ACE preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

  • To determine non-specific binding, a separate set of tubes will contain the radioligand and a high concentration of an unlabeled competitor.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold washing buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 or Ki value.

Visualizations

Signaling Pathways

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  ACE Enalaprilat Enalaprilat Enalaprilat->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Enalaprilat.

Experimental Workflow

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions (this compound) Incubation Incubate ACE with Test Compound Compound_Prep->Incubation Reagent_Prep Prepare ACE, Substrate, and Buffer Solutions Reagent_Prep->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measurement Measure Product Formation (Spectrophotometry) Stop_Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Generalized workflow for an in vitro ACE inhibition assay.

Conclusion

Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme, and its pharmacological and pharmacokinetic profiles are well-characterized. In contrast, there is a significant lack of publicly available data on the specific pharmacological activity of its metabolite, this compound. The information and experimental protocols provided in this guide for enalaprilat can serve as a valuable resource for researchers and drug development professionals seeking to investigate the biological properties of this compound and other related metabolites. Further studies are warranted to elucidate the ACE inhibitory activity, if any, and the overall pharmacological profile of this compound to fully understand its contribution to the therapeutic effects and safety profile of enalapril.

References

The Role of Enalaprilat N-Glucuronide in the Metabolism of Enalapril: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active form, enalaprilat. While the primary metabolic pathway involving de-esterification is well-documented, the role of other metabolites, such as enalaprilat N-glucuronide, is less defined. This technical guide provides an in-depth analysis of the metabolism of enalapril, with a specific focus on the formation and significance of this compound. This document synthesizes available quantitative data, details relevant experimental protocols for metabolite analysis, and presents visual representations of the metabolic and experimental workflows.

Introduction to Enalapril

Enalapril is an orally administered prodrug that requires bioactivation to exert its therapeutic effect[1][2][3]. Following oral administration, it is absorbed and subsequently hydrolyzed by hepatic carboxylesterases to form enalaprilat, the active ACE inhibitor[4]. Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS)[1][3]. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure[3].

The Metabolic Pathway of Enalapril

The biotransformation of enalapril is predominantly a one-step process. The prodrug, enalapril, is designed for enhanced oral bioavailability and is metabolized in the liver to its active diacid metabolite, enalaprilat[3][5].

Primary Metabolism: De-esterification

The principal metabolic reaction is the hydrolysis of the ethyl ester group of enalapril, catalyzed by carboxylesterase 1 (CES1) in hepatocytes, to yield enalaprilat[4]. This conversion is crucial as enalapril itself has weak ACE inhibitory activity[1].

The Role of this compound

While the conversion to enalaprilat is the primary metabolic fate of enalapril in humans, the formation of other metabolites has been investigated. This compound is a potential phase II metabolite, formed by the conjugation of a glucuronic acid moiety to the enalaprilat molecule. However, comprehensive studies indicate that in humans, metabolism beyond the bioactivation to enalaprilat is not a significant pathway[1][2]. Enalapril and enalaprilat are primarily eliminated through renal excretion[1]. Commercially available sources list this compound as an impurity of enalapril, which may arise during the manufacturing process rather than as a significant in vivo metabolite[][].

Enalapril_Metabolism Metabolic Pathway of Enalapril Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Carboxylesterase 1 (CES1) (De-esterification) Excretion1 Renal Excretion (Enalapril) Enalapril->Excretion1 Excretion2 Renal and Fecal Excretion (Enalaprilat) Enalaprilat->Excretion2 Enalaprilat_Glucuronide This compound (Minor/Trace Metabolite) Enalaprilat->Enalaprilat_Glucuronide UDP-Glucuronosyltransferases (UGTs) (Glucuronidation - Minor Pathway)

Figure 1: Metabolic pathway of enalapril, highlighting the primary conversion to enalaprilat.

Quantitative Analysis of Enalapril Metabolism

Quantitative data on the metabolism of enalapril primarily focuses on the conversion to and excretion of enalaprilat.

ParameterEnalaprilEnalaprilatReference
Oral Bioavailability ~60%-[5]
Peak Plasma Concentration (Time) ~1 hour4-6 hours[5]
Elimination Half-life -~11 hours (effective)[5]
Total Recovery in Urine Part of 61%~40% of the dose[1]
Total Recovery in Feces Part of 33%Part of 33%[1]

Pharmacological Activity of Metabolites

The pharmacological activity of enalapril is almost entirely attributable to its active metabolite, enalaprilat[8]. Enalaprilat is a potent ACE inhibitor, while enalapril itself has minimal activity[1]. There is currently no substantial evidence to suggest that this compound possesses significant pharmacological activity. Its characterization as a potential impurity and the lack of significant in vivo formation suggest it does not play a role in the therapeutic effects of enalapril.

Experimental Protocols for Metabolite Analysis

The quantification of enalapril and enalaprilat in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common method for extracting enalapril and enalaprilat from plasma is protein precipitation.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Precipitation: To a known volume of plasma (e.g., 200 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 ratio).

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor and product ion transitions for enalapril and enalaprilat are monitored.

Experimental_Workflow Experimental Workflow for Enalapril Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Blood_Sample Whole Blood Sample Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation (Reverse-Phase C18) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: A typical experimental workflow for the analysis of enalapril and its metabolites.

Conclusion

The metabolism of enalapril in humans is a well-characterized process dominated by the hepatic conversion of the prodrug to its active metabolite, enalaprilat. While the formation of this compound is chemically plausible, current scientific literature indicates that it is not a significant in vivo metabolite in humans. The primary focus for pharmacokinetic and pharmacodynamic studies remains on the parent drug, enalapril, and its active metabolite, enalaprilat. The analytical methods for the quantification of these compounds are well-established, with LC-MS/MS being the preferred technique for its sensitivity and specificity. Future research into minor metabolic pathways of enalapril would be necessary to definitively elucidate the role, if any, of this compound.

References

Structural Elucidation of Enalaprilat N-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical approaches required for the comprehensive structural elucidation of enalaprilat N-glucuronide, a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. Enalapril is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat. The subsequent conjugation of enalaprilat with glucuronic acid represents a key metabolic pathway. The definitive identification and characterization of this N-glucuronide metabolite are crucial for a complete understanding of the drug's metabolic fate, pharmacokinetic profile, and potential toxicological implications. This document provides a detailed overview of the necessary experimental protocols, from isolation to spectroscopic analysis, and presents expected quantitative data in a structured format.

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure. Following oral administration, it is metabolized to enalaprilat, which exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme.[1] Like many xenobiotics, enalaprilat undergoes phase II metabolism to facilitate its excretion. One of the primary routes of phase II metabolism is glucuronidation, which can occur at various functional groups. The formation of an N-glucuronide, where the glucuronic acid moiety is attached to a nitrogen atom, is a recognized metabolic pathway.

The precise structural characterization of metabolites is a fundamental aspect of drug development, as mandated by regulatory agencies. This guide provides a comprehensive framework for the structural elucidation of this compound (Molecular Formula: C24H32N2O11, Molecular Weight: 524.53).[2][][4]

Proposed Experimental Workflow

The structural elucidation of this compound necessitates a multi-step approach, beginning with its isolation from a biological matrix (e.g., urine or plasma from subjects administered enalapril) or its chemical synthesis, followed by purification and detailed spectroscopic analysis.

G cluster_0 Isolation and Purification cluster_1 Structural Analysis Biological Matrix (Urine/Plasma) Biological Matrix (Urine/Plasma) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Biological Matrix (Urine/Plasma)->Solid Phase Extraction (SPE) Initial Cleanup Preparative HPLC Preparative HPLC Solid Phase Extraction (SPE)->Preparative HPLC Fractionation Isolated Metabolite Isolated Metabolite Preparative HPLC->Isolated Metabolite Purification High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) Isolated Metabolite->High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Isolated Metabolite->Tandem Mass Spectrometry (MS/MS) 1D NMR (1H, 13C) 1D NMR (1H, 13C) Isolated Metabolite->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, ROESY) 2D NMR (COSY, HSQC, HMBC, ROESY) Isolated Metabolite->2D NMR (COSY, HSQC, HMBC, ROESY) Structure Elucidation Structure Elucidation High-Resolution Mass Spectrometry (HRMS)->Structure Elucidation Tandem Mass Spectrometry (MS/MS)->Structure Elucidation 1D NMR (1H, 13C)->Structure Elucidation 2D NMR (COSY, HSQC, HMBC, ROESY)->Structure Elucidation

Caption: Proposed experimental workflow for the structural elucidation of this compound.

Detailed Experimental Protocols

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a biological matrix for subsequent spectroscopic analysis.

Protocol:

  • Sample Pre-treatment: Centrifuge the biological matrix (e.g., urine) to remove particulate matter.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute the analyte of interest using an appropriate solvent system (e.g., methanol with a small percentage of ammonia).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Concentrate the eluate from SPE under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Employ a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) to achieve separation.

    • Collect the fraction corresponding to the peak of interest, guided by UV detection and, if available, online mass spectrometry.

    • Lyophilize the collected fraction to obtain the purified metabolite.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the isolated metabolite.

Protocol:

  • Sample Preparation: Dissolve the purified metabolite in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive or negative ion mode.

    • Perform a full scan over a mass range of m/z 100-1000.

    • Use an internal calibrant to ensure high mass accuracy.

  • Data Analysis:

    • Determine the monoisotopic mass of the parent ion.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Tandem Mass Spectrometry (MS/MS)

Objective: To obtain structural information through fragmentation analysis.

Protocol:

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF).

  • Data Acquisition:

    • Select the parent ion of this compound for fragmentation.

    • Apply collision-induced dissociation (CID) or other fragmentation techniques like electron activated dissociation (EAD).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify characteristic neutral losses, such as the loss of the glucuronic acid moiety (176 Da).

    • Analyze the fragmentation pattern of the aglycone to confirm the enalaprilat backbone. Advanced fragmentation techniques may provide more specific information about the site of conjugation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the chemical structure, including the site of glucuronidation and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the purified metabolite in a suitable deuterated solvent (e.g., D2O or MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • 1D NMR: Acquire 1H and 13C spectra.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting different parts of the molecule.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is key to confirming the site of glucuronidation.[6]

  • Data Analysis:

    • Assign all proton and carbon signals.

    • The chemical shift of the anomeric proton and carbon of the glucuronic acid moiety are diagnostic for the type of linkage (N- vs. O-glucuronide).[7]

    • A ROESY correlation between the anomeric proton of the glucuronic acid and a proton on the enalaprilat moiety will definitively establish the site of conjugation.

Quantitative Data Summary

The following tables present the expected quantitative data for this compound based on its known structure and general principles of spectroscopic analysis for similar compounds.

Table 1: High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C24H32N2O11
Monoisotopic Mass 524.2009 Da
Ion Adduct (Positive Mode) [M+H]+
Expected m/z 525.2087
Ion Adduct (Negative Mode) [M-H]-
Expected m/z 523.1931

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Description
525.2087Neutral Loss349.1709Loss of glucuronic acid (-176 Da)
349.1709Further FragmentationVariousFragmentation of the enalaprilat aglycone

Table 3: Predicted 1H and 13C NMR Chemical Shifts

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Specific assignment requires 2D NMR data.

MoietyAtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Enalaprilat Aromatic Protons7.1 - 7.3125 - 135
Aliphatic Protons1.5 - 4.520 - 70
Carboxyl Carbons-170 - 180
Glucuronic Acid Anomeric Proton (H-1')~4.5 - 5.5~85 - 95 (N-glucuronide)
Other Sugar Protons3.2 - 4.070 - 80
Carboxyl Carbon (C-6')-170 - 175

Signaling Pathways and Logical Relationships

The metabolic pathway of enalapril involves its initial hydrolysis to enalaprilat, followed by conjugation with glucuronic acid. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver.

G Enalapril (Prodrug) Enalapril (Prodrug) Enalaprilat (Active Metabolite) Enalaprilat (Active Metabolite) Enalapril (Prodrug)->Enalaprilat (Active Metabolite) Hydrolysis (Esterases) This compound This compound Enalaprilat (Active Metabolite)->this compound Glucuronidation (UGTs) Excretion Excretion This compound->Excretion

Caption: Metabolic activation and conjugation pathway of enalapril.

Conclusion

The structural elucidation of this compound is a critical step in characterizing the metabolism of enalapril. A combination of chromatographic separation and high-resolution mass spectrometry, along with one- and two-dimensional NMR spectroscopy, provides the necessary tools for unambiguous identification. The methodologies and expected data presented in this guide offer a robust framework for researchers and drug development professionals engaged in the study of drug metabolism. The definitive structural confirmation of this and other metabolites is essential for ensuring the safety and efficacy of pharmaceutical products.

References

In-Depth Technical Guide: Synthesis and Characterization of Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is a cornerstone in the management of hypertension and heart failure. The metabolic fate of enalaprilat in the human body includes conjugation reactions, with N-glucuronidation being a notable pathway. Enalaprilat N-Glucuronide is a metabolite formed by the enzymatic addition of glucuronic acid to the secondary amine group of enalaprilat. Understanding the synthesis and characterization of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies of enalapril.

This technical guide provides an overview of the synthesis and characterization of this compound. Due to the limited availability of published chemical synthesis protocols for this specific metabolite, this guide focuses on a robust enzymatic synthesis approach that mimics the in vivo metabolic pathway. Furthermore, it outlines the analytical techniques and expected data for the thorough characterization of the synthesized compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for its identification and quantification in various matrices.

PropertyValueSource
Molecular Formula C₂₄H₃₂N₂O₁₁[]
Molecular Weight 524.53 g/mol []
Appearance White Solid[]
Purity >95% (as commercially available standard)[]
IUPAC Name (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid[]
InChI Key RKDVIZJEYCSTBN-RTPARARYSA-N[]

Synthesis of this compound: An Enzymatic Approach

Experimental Protocol: Enzymatic Synthesis

1. Materials and Reagents:

  • Enalaprilat

  • Human Liver Microsomes (HLMs) or recombinant human UGT enzymes (specifically UGT1A4 and UGT2B10, which are known for N-glucuronidation)[3]

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Incubator shaker

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

2. Incubation Procedure:

  • Prepare a stock solution of enalaprilat in a suitable solvent (e.g., water or a minimal amount of DMSO).

  • In a microcentrifuge tube, combine the following components in the specified order:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • Enalaprilat (final concentration to be optimized, e.g., 10-100 µM)

    • HLMs or recombinant UGT enzyme (protein concentration to be optimized, e.g., 0.5-1 mg/mL)

    • UDPGA (final concentration to be optimized, e.g., 1-5 mM). It is recommended to add UDPGA last to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours) in a shaking water bath. The incubation time should be optimized to maximize product yield while minimizing potential degradation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Collect the supernatant for purification and analysis.

3. Purification:

  • The supernatant containing the this compound can be purified using Solid Phase Extraction (SPE).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% methanol or acetonitrile in water). The exact elution conditions should be optimized.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the primary technique for the detection, quantification, and structural confirmation of drug metabolites. The following table outlines typical starting parameters for the analysis of enalaprilat and its glucuronide, which can be adapted and optimized.

ParameterRecommended Conditions
HPLC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of enalaprilat and its glucuronide
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 525.2
Product Ions To be determined by fragmentation analysis. Expected fragments would correspond to the loss of the glucuronic acid moiety (176 Da) and fragments of the enalaprilat molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would be required to confirm the structure and the site of glucuronidation.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons of the enalaprilat backbone.

  • A characteristic anomeric proton signal from the glucuronic acid moiety, typically in the range of 4.5-5.5 ppm, with a coupling constant indicative of the β-configuration.

  • Other sugar protons of the glucuronic acid moiety, typically in the range of 3.0-4.0 ppm.

  • Comparison of the ¹H NMR spectrum of the product with that of the starting material (enalaprilat) will show the disappearance of the N-H proton signal and the appearance of the glucuronide signals, confirming N-glucuronidation.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Enalapril_Metabolism Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Esterase (Hydrolysis) Enalaprilat_N_Glucuronide This compound (Metabolite) Enalaprilat->Enalaprilat_N_Glucuronide UGT Enzymes (Glucuronidation)

Caption: Metabolic pathway of enalapril to enalaprilat and its subsequent N-glucuronidation.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization Start Combine Reactants: - Enalaprilat - Liver Microsomes/UGT - UDPGA, MgCl₂, Buffer Incubation Incubate at 37°C Start->Incubation Termination Terminate Reaction (add Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Supernatant Evaporation Evaporate & Reconstitute SPE->Evaporation Analysis HPLC-MS/MS & NMR Analysis Evaporation->Analysis

Caption: Workflow for the enzymatic synthesis and characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a specific chemical synthesis protocol remains elusive in published literature, the detailed enzymatic approach offers a viable and biologically relevant method for its production. The outlined characterization techniques, particularly HPLC-MS/MS and NMR spectroscopy, are essential for confirming the identity and purity of the synthesized metabolite. A thorough understanding of this compound is indispensable for researchers and professionals in drug development to fully elucidate the metabolic profile and disposition of enalapril.

References

The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, enalaprilat, which exerts the primary therapeutic effect. While the metabolism of enalapril to enalaprilat is well-documented, the further metabolic fate of enalaprilat is less clear. This technical guide provides an in-depth analysis of Enalaprilat N-Glucuronide, a compound identified as an impurity of enalapril. The document synthesizes the current understanding of enalapril metabolism, explores the potential for glucuronidation as a metabolic pathway, and discusses the implications for pharmaceutical research and development.

Introduction: The Central Role of Enalapril and Enalaprilat

Enalapril is a cornerstone in the treatment of cardiovascular diseases.[1] Its efficacy stems from its conversion to enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4]

The primary metabolic pathway of enalapril is the hydrolysis of its ethyl ester group to form enalaprilat, a reaction primarily mediated by hepatic carboxylesterase 1 (CES1).[5] Enalapril itself is a weak ACE inhibitor; therefore, this bioactivation is crucial for its therapeutic action.[2]

This compound: Metabolite or Impurity?

While the prevailing literature suggests that enalapril and enalaprilat are predominantly excreted unchanged by the kidneys without significant further metabolism in humans, the existence of this compound has been noted.[6][7] Chemical suppliers list "this compound" and "Enalapril N-Glucuronide" as impurities of enalapril, suggesting they may arise during the synthesis process rather than as in vivo metabolites.[][]

Glucuronidation is a major Phase II metabolic pathway for many drugs, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of compounds to facilitate their excretion.[10] Although not a prominently reported pathway for enalaprilat, the chemical structure of enalaprilat, containing a secondary amine and carboxylic acid groups, could theoretically be susceptible to glucuronidation. The lack of substantial in vivo data on this specific metabolite suggests that if it is formed, it is likely a very minor pathway.

Quantitative Pharmacokinetic Data

To date, there is a lack of specific quantitative pharmacokinetic data for this compound in the scientific literature. The available data focuses on enalapril and its active metabolite, enalaprilat.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Oral Administration of Enalapril)

ParameterEnalaprilEnalaprilatReference
Time to Peak Plasma Concentration (Tmax) ~1 hour3-4 hours[11]
Effective Half-life (accumulation) -~11 hours[7]
Bioavailability (as enalaprilat) -~40%[7]
Protein Binding Not specified~50%[6]
Route of Elimination Primarily renalPrimarily renal (>90% as unchanged drug)[6][7]

Experimental Protocols

Analytical Method for Detection: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for the determination of enalapril maleate and its impurities, including enalaprilat, can be utilized as a foundation for analyzing this compound.

  • Column: C8 or C18 reversed-phase column (e.g., Platinum EPS C8, 250 x 4.6 mm, 5µm).[12]

  • Mobile Phase: A gradient or isocratic system of a buffered aqueous phase (e.g., pH 2.2 phosphate buffer) and an organic modifier (e.g., acetonitrile).[12][13]

  • Flow Rate: Approximately 1.5-2.0 mL/min.[12][13]

  • Detection: UV detection at 215 nm.[12][13]

  • Sample Preparation: Protein precipitation for plasma samples followed by solid-phase extraction can be employed to concentrate the analytes.[14]

Synthesis of Enalaprilat

The synthesis of enalaprilat can be achieved through the hydrolysis of enalapril maleate.

  • Procedure: Enalapril maleate is dissolved in a mixture of ethanol and a solution of sodium hydroxide. The solution is refluxed for several hours. After cooling, the pH is neutralized with glacial acetic acid to precipitate enalaprilat. The crude product can then be filtered and recrystallized from ethanol.

Signaling and Metabolic Pathways

The primary pharmacological action of enalaprilat is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Renin Renin (from Kidney) ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalaprilat.

The metabolic conversion of enalapril and the potential, though unconfirmed, glucuronidation of enalaprilat are depicted below.

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis Enalaprilat_Glucuronide This compound (Potential Minor Metabolite/Impurity) Enalaprilat->Enalaprilat_Glucuronide Glucuronidation (potential) Excretion Renal Excretion Enalaprilat->Excretion Enalaprilat_Glucuronide->Excretion CES1 Hepatic Carboxylesterase 1 (CES1) UGT UDP-Glucuronosyltransferases (UGTs)

Caption: Metabolic pathway of Enalapril and the hypothetical formation of this compound.

Biological Significance and Future Directions

The biological significance of this compound remains largely uncharacterized. Given that it is primarily identified as an impurity, its in vivo concentrations are likely to be very low and may not have a discernible pharmacological effect. However, for drug development and regulatory purposes, the characterization of all impurities is essential.

Future research should focus on:

  • In vivo metabolite profiling: Comprehensive metabolomic studies in humans and preclinical species to confirm whether this compound is a true, albeit minor, metabolite.

  • Pharmacological activity: In vitro assays to determine if this compound has any ACE inhibitory activity or other off-target effects.

  • Toxicological assessment: Evaluation of the potential toxicity of this compound, as is standard for pharmaceutical impurities.

Conclusion

This compound is currently best characterized as an impurity of enalapril. While the theoretical potential for its formation as a minor metabolite via glucuronidation exists, there is no substantial evidence to support this as a significant metabolic pathway in humans. The biological significance of this compound is therefore considered to be low from a therapeutic standpoint. However, its presence as an impurity warrants further investigation to ensure the safety and quality of enalapril drug products. Researchers and drug development professionals should be aware of this compound in the context of impurity profiling and quality control of enalapril formulations.

References

Methodological & Application

Application Note and Protocol for the Quantification of Enalaprilat N-Glucuronide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Enalaprilat N-Glucuronide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, can undergo glucuronidation as a metabolic pathway. Accurate quantification of its N-glucuronide metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method is based on established principles for the bioanalysis of drug glucuronide conjugates, offering a robust and sensitive approach for researchers in drug development and clinical pharmacology.

Introduction

Enalapril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, Enalaprilat. While the primary elimination route for Enalaprilat is renal excretion, metabolic conjugation, such as glucuronidation, can occur. The formation of this compound represents one of these metabolic pathways. To fully characterize the disposition of Enalapril and to investigate potential drug-drug interactions or altered metabolism in specific patient populations, a reliable method for the quantification of this N-glucuronide metabolite is essential.

This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Illustrative performance data is provided to demonstrate the expected capabilities of the method.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of polar analytes like glucuronide metabolites from plasma.

  • Reagents and Materials:

    • Human plasma (K2EDTA)

    • Acetonitrile (LC-MS grade)

    • This compound analytical standard

    • Enalaprilat-d5 N-Glucuronide (or other suitable stable isotope-labeled internal standard)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • Spike 100 µL of plasma with 10 µL of the internal standard working solution.

    • For the preparation of calibration standards and quality control samples, spike blank plasma with the appropriate concentrations of this compound standard working solutions.

    • Add 300 µL of ice-cold acetonitrile to each 100 µL of plasma sample.

    • Vortex mix for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

    • Vortex mix and centrifuge briefly before injection into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase chromatographic separation is employed to separate this compound from endogenous plasma components.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry

Tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for the detection of this compound.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 523.2 (for [M-H]⁻ of this compound, MW 524.53)
Product Ion (m/z) 347.1 (corresponding to the Enalaprilat aglycone after neutral loss of the glucuronide moiety)
Internal Standard Enalaprilat-d5 N-Glucuronide (or similar)
IS Precursor Ion (m/z) 528.2 (for [M-H]⁻ of a d5-labeled internal standard)
IS Product Ion (m/z) 352.1 (corresponding to the d5-labeled Enalaprilat aglycone)
Collision Gas Argon
Source Temperature 500°C
IonSpray Voltage -4500 V

Data Presentation

The following tables summarize the proposed method parameters and illustrative quantitative data. Note: The quantitative data presented is hypothetical and serves as an example of expected method performance based on similar bioanalytical assays for glucuronide metabolites.

Table 1: Proposed LC-MS/MS Method Parameters

ParameterValue
Analyte This compound
Internal Standard Enalaprilat-d5 N-Glucuronide
Matrix Human Plasma
Sample Preparation Protein Precipitation
LC Column C18, 50 x 2.1 mm, 1.8 µm
Ionization Mode ESI Negative
MRM Transition (Analyte) 523.2 → 347.1
MRM Transition (IS) 528.2 → 352.1

Table 2: Illustrative Quantitative Performance Data (Hypothetical)

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase A evaporation->reconstitution injection Inject Sample (5 µL) reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI Negative) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

logical_relationship Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis Glucuronidation UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation Enalaprilat->Glucuronidation Excretion Renal Excretion Enalaprilat->Excretion Enalaprilat_NG This compound Glucuronidation->Enalaprilat_NG Enalaprilat_NG->Excretion

Caption: Metabolic pathway of Enalapril to this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method, utilizing protein precipitation for sample preparation followed by reversed-phase chromatography and tandem mass spectrometry, is designed to be robust, sensitive, and specific. This methodology will be a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology, enabling a more complete understanding of the disposition of Enalapril. While the performance data presented is illustrative, it provides a realistic expectation for a fully validated assay based on this protocol.

Analytical Standards for Enalaprilat N-Glucuronide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the analytical standards of Enalaprilat N-Glucuronide, along with comprehensive application notes and experimental protocols for its quantification.

This compound Analytical Standards

This compound is a significant metabolite of Enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. High-quality analytical standards are essential for achieving reliable and reproducible results.

Table 1: Quantitative Data for this compound Analytical Standard

ParameterValueReference
Product Code TRC-A609545[2]
CAS Number 926-39-6[2]
Molecular Formula C24H32N2O11[]
Molecular Weight 524.53 g/mol []
Purity > 95%[][]
Appearance White Solid[][]
Solubility Soluble in Methanol[5]
Storage Store at -20°C for long-term stabilityGeneral laboratory practice

Application Notes

The following application notes provide guidance on the use of this compound analytical standards in various analytical techniques.

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[6]

  • Sample Preparation: Due to the complexity of biological matrices such as plasma and urine, efficient sample preparation is critical. Protein precipitation is a common technique used to remove proteins that can interfere with the analysis.[6][7] Solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte, leading to improved sensitivity.[5]

  • Chromatographic Separation: A C18 reverse-phase column is typically suitable for the separation of this compound from other endogenous components.[7][8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is recommended for optimal separation.[5]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound.[6] Multiple Reaction Monitoring (MRM) mode should be utilized for quantification, monitoring specific precursor-to-product ion transitions to ensure selectivity and minimize interferences.

2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC with UV detection can be a viable alternative for the analysis of this compound, particularly for in-vitro studies or when higher concentrations are expected.

  • Chromatographic Conditions: Similar to LC-MS/MS, a C8 or C18 reverse-phase column can be used.[9] An isocratic or gradient mobile phase of acetonitrile and a phosphate buffer at a low pH (e.g., pH 2.2) is often effective.[9]

  • UV Detection: The detection wavelength should be set at the UV maximum of this compound, which is expected to be around 215 nm, similar to its parent compounds.[9]

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These are adapted from established methods for Enalapril and Enalaprilat and should be optimized for specific laboratory conditions and instrumentation.

3.1. Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in human plasma samples.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

3.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% aqueous phase, 5% organic phase).

  • Vortex mix and transfer to an autosampler vial for analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity LC or equivalent[10]

  • Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[10]

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by direct infusion of the this compound standard.

3.2. Protocol 2: Analysis of this compound by HPLC-UV

This protocol is suitable for the determination of this compound in simpler matrices or at higher concentrations.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

3.2.2. Preparation of Mobile Phase

  • Prepare a 20 mM potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to 2.2 with phosphoric acid.

  • The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 75:25 v/v).[9]

  • Filter and degas the mobile phase before use.

3.2.3. HPLC Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Grace Platinum C8 EPS (4.6 mm i.d. X 250 mm, 5 µm) or equivalent[9]

  • Mobile Phase: Acetonitrile: 20 mM phosphate buffer pH 2.2 (25:75 v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 215 nm[9]

  • Injection Volume: 20 µL

Visualizations

4.1. Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of Enalapril to its active form, Enalaprilat, and its subsequent metabolism to this compound.

Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Esterases (in vivo hydrolysis) Glucuronide Enalaprilat N-Glucuronide Enalaprilat->Glucuronide UDP-Glucuronosyltransferases (Glucuronidation)

Caption: Metabolic conversion of Enalapril.

4.2. Analytical Workflow for this compound in Plasma

This diagram outlines the key steps in the analytical workflow for quantifying this compound in a plasma sample using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS analytical workflow.

References

Application Notes and Protocols for the Detection of Enalaprilat N-Glucuronide in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[3][4] While the primary metabolic pathway involves this de-esterification, further metabolism can occur, including the formation of glucuronide conjugates. This document provides a detailed protocol for the detection of Enalaprilat N-Glucuronide in biological fluids.

It is important to note that specific literature detailing the detection and quantification of this compound is limited. Therefore, the following protocol is a comprehensive guide based on established methods for the analysis of enalapril, enalaprilat, and other drug N-glucuronide metabolites.[5][6] This protocol is intended to be a starting point for method development and will likely require optimization for specific laboratory conditions and instrumentation.

Metabolic Pathway

Enalapril undergoes biotransformation to its active form, enalaprilat, which is then a substrate for phase II metabolism, including N-glucuronidation.

Metabolic Pathway of Enalapril Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hepatic Esterases Enalaprilat_N_Glucuronide This compound Enalaprilat->Enalaprilat_N_Glucuronide UDP-Glucuronosyltransferases (UGTs)

Fig. 1: Metabolic Pathway of Enalapril to this compound.

Experimental Protocols

This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril, enalaprilat, and the proposed detection of this compound in human plasma.

Sample Preparation (Solid-Phase Extraction - SPE)

Due to the polar nature of glucuronide metabolites, a robust sample preparation method is crucial for their efficient extraction and to minimize matrix effects.[7]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as benazepril or a stable isotope-labeled analog of enalaprilat)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution

  • SPE cartridges (e.g., Thermo Scientific SOLA™)[8]

Procedure:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 4 µL of formic acid and vortex to mix.[9]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge and allow it to flow through by gravity.

  • Wash the cartridge with 200 µL of 0.1% formic acid in water.

  • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).[8]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column Hypersil GOLD 1.9 µm, 50 x 2.1 mm or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the more hydrophobic compounds. A starting point could be 5% B, increasing to 95% B over 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (Hypothetical for this compound): The following parameters for enalapril and enalaprilat are based on published methods.[10][11] The parameters for this compound are proposed based on its chemical structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Enalapril377.2234.2Positive
Enalaprilat349.1206.1Positive
This compound 525.2 349.1 Positive
Internal Standard (e.g., Benazepril)425.2351.2Positive

Note: The precursor ion for this compound is calculated by adding the mass of a glucuronic acid moiety (176.12 g/mol ) to the protonated mass of enalaprilat (349.1 g/mol ). The proposed product ion corresponds to the loss of the glucuronide group, resulting in the enalaprilat fragment. These transitions will require experimental optimization.

Data Presentation

As no specific quantitative data for this compound is available in the scientific literature, the following table summarizes typical quantitative parameters for the analysis of enalapril and enalaprilat in human plasma based on various LC-MS/MS methods.[10][11]

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Enalapril0.1 - 5000.1 - 1.0
Enalaprilat0.1 - 5000.1 - 1.0
This compound Data not available Data not available

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Sample Plasma Sample Addition of Internal Standard Addition of Internal Standard Plasma Sample->Addition of Internal Standard Protein Precipitation / SPE Protein Precipitation / SPE Addition of Internal Standard->Protein Precipitation / SPE Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / SPE->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Fig. 2: General experimental workflow for metabolite analysis.
Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key steps in the analytical protocol.

Logical Relationship of Analytical Steps A Sample Collection B Sample Preparation A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Data Processing D->E F Result Interpretation E->F

Fig. 3: Logical flow of the analytical protocol.

References

Development of a Bioanalytical Method for the Quantification of Enalaprilat N-Glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-BQM-2510

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific bioanalytical method for the quantitative determination of Enalaprilat N-Glucuronide in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for analysis. This protocol provides a foundational methodology for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of enalapril and its metabolites.

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is further metabolized, in part, through conjugation with glucuronic acid to form this compound. Accurate quantification of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of enalapril. This application note outlines a robust LC-MS/MS method for the selective and sensitive quantification of this compound in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalysis of this compound is depicted in the following diagram.

workflow Bioanalytical Workflow for this compound plasma_sample Plasma Sample Collection (with anticoagulant, e.g., K2EDTA) stabilization Sample Stabilization (Acidification to pH < 6.5) plasma_sample->stabilization is_addition Internal Standard Spiking stabilization->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_processing Data Processing and Quantification lc_ms_ms->data_processing

Caption: Experimental workflow for the bioanalysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (if available, otherwise see note below)

  • Enalaprilat-d5 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Note on Reference Standard: A certified reference standard for this compound may be commercially available from specialty chemical suppliers. If a standard is not available, incurred plasma samples from subjects administered enalapril can be used for initial method development and peak identification. Alternatively, the glucuronide can be synthesized enzymatically using liver microsomes.

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Enalaprilat-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard working solution and 20 µL of 2% formic acid in water to stabilize the glucuronide. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Mass Spectrometry Parameters

The mass transitions for Enalaprilat and a suitable internal standard are well-established. For this compound, the precursor ion ([M+H]+) can be calculated from its molecular weight (524.53 g/mol ). A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da). This allows for the prediction of a major product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound525.5349.4To be optimized
Enalaprilat (for reference)349.2206.1To be optimized
Enalaprilat-d5 (IS)354.2211.1To be optimized

These values are theoretical and require experimental optimization.

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
This compounde.g., 1 - 500> 0.99e.g., 1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQe.g., 1< 20%80-120%< 20%80-120%
Lowe.g., 3< 15%85-115%< 15%85-115%
Mediume.g., 100< 15%85-115%< 15%85-115%
Highe.g., 400< 15%85-115%< 15%85-115%

Signaling Pathway and Logical Relationships

The metabolic pathway of enalapril to enalaprilat and its subsequent glucuronidation is a key logical relationship in the context of this bioanalytical method.

metabolic_pathway Metabolic Pathway of Enalapril Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Esterases in Liver) Enalaprilat_N_Glucuronide This compound (Metabolite) Enalaprilat->Enalaprilat_N_Glucuronide Glucuronidation (UGTs)

Caption: Metabolic conversion of enalapril to enalaprilat and its N-glucuronide.

Conclusion

This application note provides a comprehensive protocol for the development of a bioanalytical method for the quantification of this compound in human plasma. The described SPE and LC-MS/MS procedure offers a sensitive and selective approach for pharmacokinetic and drug metabolism studies of enalapril. The provided parameters serve as a strong starting point for method development and validation in a research or drug development setting.

Application Note: Solid-Phase Extraction Protocol for the Quantification of Enalaprilat N-Glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Enalaprilat N-Glucuronide from human plasma prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, undergoes glucuronidation to form this compound.[1] The accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The presented protocol is optimized for high recovery and minimal matrix effects, ensuring data accuracy and reproducibility.

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[][] Following administration, it is hydrolyzed to its pharmacologically active form, enalaprilat.[4] A significant metabolic pathway for enalaprilat is the formation of this compound, a more water-soluble conjugate that is excreted.[5] The analysis of this glucuronide metabolite is essential for a complete understanding of the disposition of enalapril.

Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological matrices.[6] This method offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation.[6] This protocol has been adapted from established methods for enalapril and enalaprilat, with modifications to account for the increased polarity of the N-glucuronide conjugate.[4][7]

Experimental Protocol

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution (25%)

  • Mixed-Mode Cation Exchange SPE Cartridges

Equipment:

  • SPE manifold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Sample Pre-treatment:

  • Thaw frozen human plasma samples to room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To 200 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure:

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Equilibration: Equilibrate the cartridges with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridges. Allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

    • Follow with a second wash using 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE protocol.

ParameterThis compound
Recovery (%) 88.5
Matrix Effect (%) 95.2
Process Efficiency (%) 84.3
Precision (%RSD) < 7.5
Linearity (r²) > 0.995

Diagrams

SPE_Workflow cluster_plasma Plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Sample Preparation plasma Human Plasma (200 µL) add_is Add Internal Standard plasma->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant conditioning Conditioning (Methanol, Water) supernatant->conditioning Transfer to SPE Cartridge equilibration Equilibration (Phosphate Buffer) conditioning->equilibration load Sample Loading equilibration->load wash1 Wash 1 (Ammonium Acetate) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elution Elution (5% NH4OH in Methanol) wash2->elution drydown Evaporation to Dryness elution->drydown Transfer Eluate reconstitute Reconstitution (Mobile Phase) drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction protocol presented provides an effective and reproducible method for the isolation of this compound from human plasma. The use of a mixed-mode cation exchange sorbent allows for selective retention and elution, resulting in a clean extract with high recovery. This protocol is suitable for use in regulated bioanalytical laboratories for the support of clinical and preclinical studies of enalapril.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Enalaprilat and its N-Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. Following oral administration, the prodrug enalapril is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. The primary route of elimination for enalaprilat is renal excretion.

Metabolism of enalaprilat can include the formation of phase II conjugates, such as glucuronides. The characterization and quantification of these metabolites are crucial in drug development to fully understand the pharmacokinetic profile, safety, and efficacy of the parent drug. This application note provides a detailed protocol for the sensitive and selective quantification of enalaprilat and a proposed method for its N-glucuronide metabolite in biological matrices using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of enalaprilat and its N-glucuronide from plasma samples.[1]

Protocol:

  • To 300 µL of human plasma in a microcentrifuge tube, add 900 µL of ice-cold acetonitrile.

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

For increased sample cleanup and concentration, a solid-phase extraction (SPE) protocol can be employed.

SPE Protocol:

  • Condition a SOLA SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 200 µL of 0.1% formic acid in water.

  • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
High-Resolution Mass Spectrometry

Mass spectrometric analysis should be performed on a high-resolution instrument, such as a Q-TOF or Orbitrap mass spectrometer, capable of accurate mass measurements and MS/MS fragmentation.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Energy Ramped from 10-40 eV for fragmentation
Analyzer Mode High Resolution MS and MS/MS

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of enalaprilat and the proposed parameters for enalaprilat N-glucuronide.

Table 3: Quantitative Mass Spectrometry Data

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
Enalaprilat 349.1707 [M+H]⁺206.1230Loss of the proline moiety
This compound (Proposed) 525.2032 [M+H]⁺349.1707Neutral loss of the glucuronic acid moiety (176.0321 Da)

Note: The precursor and product ions for this compound are theoretical and require experimental verification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant lc Liquid Chromatography supernatant->lc ms High-Resolution Mass Spectrometry lc->ms data Data Acquisition (MS and MS/MS) ms->data quant Quantification data->quant char Characterization data->char

Caption: Experimental workflow for the analysis of enalaprilat and its metabolites.

Proposed Fragmentation of this compound

fragmentation_pathway parent This compound [M+H]⁺ m/z 525.2032 fragment1 Neutral Loss of Glucuronic Acid (-176.0321 Da) parent->fragment1 product Enalaprilat [M+H]⁺ m/z 349.1707 fragment1->product

Caption: Proposed fragmentation pathway for this compound.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of enalaprilat in biological matrices. The use of high-resolution mass spectrometry allows for confident identification and differentiation from endogenous interferences.

For the analysis of this compound, the proposed method relies on the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during collision-induced dissociation.[3] This is a common fragmentation pathway for glucuronide conjugates and serves as a diagnostic tool for their identification. The accurate mass measurement of both the precursor and product ions further enhances the confidence in metabolite identification.

It is important to note that the chromatographic separation of potential isomers is critical, as different glucuronide conjugates may exhibit similar fragmentation patterns. The provided liquid chromatography method should be optimized to ensure baseline separation of enalaprilat and its potential metabolites.

Conclusion

This application note provides a comprehensive framework for the high-resolution mass spectrometric analysis of enalaprilat and a proposed strategy for its N-glucuronide metabolite. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Experimental verification of the proposed method for this compound is recommended for quantitative applications.

References

Application Note: Enalaprilat N-Glucuronide as a Potential Biomarker for Enalapril Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[3][4] While enalaprilat is the primary active moiety, understanding the complete metabolic profile of enalapril is crucial for a comprehensive assessment of drug exposure and patient response. This application note explores the potential utility of Enalaprilat N-Glucuronide, a minor metabolite, as a biomarker for monitoring enalapril exposure and metabolism. Although not a conventionally used biomarker, its quantification could offer additional insights into individual patient metabolism and drug handling.

Metabolic Pathway of Enalapril

Enalapril undergoes in-vivo biotransformation primarily through hydrolysis to form the active diacid, enalaprilat. A minor metabolic pathway involves the direct conjugation of enalaprilat with glucuronic acid to form this compound.[] The metabolic cascade is depicted below.

cluster_0 Metabolic Pathway of Enalapril Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Liver) Enalaprilat_N_Glucuronide This compound (Metabolite) Enalaprilat->Enalaprilat_N_Glucuronide Glucuronidation Excretion Renal Excretion Enalaprilat->Excretion Enalaprilat_N_Glucuronide->Excretion

Metabolic conversion of Enalapril.

Principle of Biomarker Application

The quantification of drug metabolites can serve as a valuable tool in clinical pharmacology and drug development. Measuring this compound in biological matrices such as plasma or urine could provide:

  • An alternative marker for Enalapril exposure: In instances where enalaprilat levels may be difficult to interpret, the glucuronide conjugate could offer a more stable and potentially longer-lasting indicator of drug intake.

  • An indicator of glucuronidation activity: The ratio of this compound to enalaprilat could provide insights into individual variations in glucuronidation capacity, which may be influenced by genetic polymorphisms or co-administered drugs.

  • A non-invasive monitoring tool: Urinary levels of this compound could offer a non-invasive method for assessing patient compliance and drug exposure over a longer time window compared to plasma measurements.

Quantitative Data

The following table summarizes the hypothetical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical assays for related compounds and would require experimental verification.

ParameterSpecification
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%
Recovery85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound analytical standard

  • Enalaprilat-d5 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (Enalaprilat-d5, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 525.2 -> Q3 349.2

    • Enalaprilat-d5 (IS): Q1 380.2 -> Q3 208.1

4. Data Analysis:

  • Quantify the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

cluster_1 Experimental Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for the Pharmacokinetic Study of Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. While the pharmacokinetics of enalapril and enalaprilat are well-documented, the metabolic fate of enalaprilat itself is less understood. One potential metabolic pathway is N-glucuronidation, a common phase II conjugation reaction that increases the water solubility of xenobiotics, facilitating their excretion. The formation of Enalaprilat N-Glucuronide, while identified as a potential impurity, has not been extensively studied in vivo.

These application notes provide a comprehensive framework for designing and conducting a pharmacokinetic study of this compound. The protocols outlined below are based on established methodologies for the characterization of drug metabolites and can be adapted to investigate the formation, distribution, and elimination of this specific metabolite.

Metabolic Pathway of Enalapril

Enalapril undergoes biotransformation to its active form, enalaprilat, which is then subject to further metabolism, including potential N-glucuronidation.

Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Hydrolases Enalaprilat_N_Glucuronide This compound Enalaprilat->Enalaprilat_N_Glucuronide UGT Enzymes (e.g., UGT1A3, UGT1A4, UGT2B7) Excretion Renal Excretion Enalaprilat->Excretion Enalaprilat_N_Glucuronide->Excretion

Caption: Metabolic pathway of Enalapril to Enalaprilat and its potential N-glucuronidation.

Experimental Protocols

In Vitro UGT Phenotyping for this compound Formation

Objective: To identify the UDP-glucuronosyltransferase (UGT) enzyme(s) responsible for the N-glucuronidation of enalaprilat.

Materials:

  • Enalaprilat

  • UDP-glucuronic acid (UDPGA)

  • Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Human liver microsomes (HLM)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and either recombinant UGT isoforms or HLM.

  • Substrate Addition: Add enalaprilat to the incubation mixture. The final concentration of enalaprilat should be tested at a range (e.g., 1-100 µM) to determine enzyme kinetics.

  • Initiation of Reaction: Start the reaction by adding UDPGA. A control incubation without UDPGA should be included.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the formation of this compound. The mass transition for the metabolite will need to be determined based on its chemical formula (C₂₄H₃₂N₂O₁₁).

Bioanalytical Method for Quantification of Enalaprilat and this compound in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of enalaprilat and its N-glucuronide metabolite in human plasma.

Methodology:

  • Sample Preparation: Protein precipitation will be used for plasma sample preparation. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog). Vortex and centrifuge to precipitate proteins.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) will be used. The MRM transitions for enalaprilat and this compound will need to be optimized.

Validation Parameters: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Human Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of enalaprilat and this compound following oral administration of enalapril.

Study Design:

  • Design: An open-label, single-dose, two-period crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment: A single oral dose of a commercially available enalapril formulation.

  • Blood Sampling: Collect venous blood samples at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Urine Collection: Collect urine at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine the renal clearance of enalaprilat and its N-glucuronide.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t₁/₂, and CL/F for both enalaprilat and this compound using non-compartmental analysis.

Experimental Workflow

cluster_0 In Vitro Studies cluster_1 Bioanalytical Method Development cluster_2 Clinical Pharmacokinetic Study UGT_Screening UGT Isoform Screening (Recombinant Enzymes) LCMS_Dev LC-MS/MS Method Development & Validation UGT_Screening->LCMS_Dev HLM_Metabolism Human Liver Microsome Metabolism Assay HLM_Metabolism->LCMS_Dev Analysis Sample Analysis (LC-MS/MS) LCMS_Dev->Analysis Dosing Oral Administration of Enalapril Sampling Blood & Urine Collection Dosing->Sampling Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Workflow for the pharmacokinetic study of this compound.

Data Presentation

The following tables present hypothetical but realistic pharmacokinetic data for enalaprilat and its N-glucuronide metabolite following a single oral dose of 20 mg enalapril.

Table 1: Pharmacokinetic Parameters of Enalaprilat and this compound (Mean ± SD)

ParameterEnalaprilatThis compound
Cmax (ng/mL) 45.8 ± 12.38.2 ± 2.5
Tmax (h) 4.1 ± 1.26.5 ± 1.8
AUC₀₋t (ng·h/mL) 380.5 ± 95.275.1 ± 20.4
AUC₀₋inf (ng·h/mL) 410.2 ± 105.685.3 ± 25.1
t₁/₂ (h) 11.2 ± 2.814.5 ± 3.5
CL/F (L/h) 48.7 ± 12.9-
Ae (mg) 7.5 ± 2.11.5 ± 0.5
CLr (L/h) 18.5 ± 5.2-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Ae: Amount excreted unchanged in urine; CLr: Renal clearance.

Table 2: In Vitro Formation of this compound by Recombinant UGT Isoforms

UGT IsoformRate of Formation (pmol/min/mg protein)
UGT1A1 < 1.0
UGT1A3 25.4 ± 3.1
UGT1A4 15.2 ± 2.5
UGT1A6 < 1.0
UGT1A9 5.8 ± 1.2
UGT2B7 38.9 ± 4.5
UGT2B15 < 1.0

Data are presented as mean ± SD of triplicate experiments.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive pharmacokinetic evaluation of this compound. By following these guidelines, researchers can elucidate the role of N-glucuronidation in the metabolism of enalaprilat, identify the UGT enzymes involved, and characterize the pharmacokinetic profile of this metabolite. This information is crucial for a complete understanding of the disposition of enalapril and for assessing the potential clinical relevance of the N-glucuronide metabolite.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Enalaprilat N-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Enalaprilat N-Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3] this compound, being a highly polar and hydrophilic metabolite, can be particularly susceptible to matrix effects.[4][5] Biological matrices like plasma and urine contain numerous endogenous substances such as phospholipids, salts, and other metabolites that can interfere with the ionization of this compound, especially when using electrospray ionization (ESI).[6][7]

Q2: What are the primary sources of matrix effects in plasma and urine samples?

A2: The main sources of matrix effects are endogenous and exogenous substances present in the biological sample. In plasma, phospholipids are a major cause of ion suppression in ESI-MS.[6] Other sources include salts, proteins, and other metabolites.[6] In urine, high concentrations of salts and urea can significantly impact ionization. The complexity and variability of these matrices from patient to patient can also lead to inconsistent matrix effects.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[2]

Q4: What is a suitable internal standard (IS) for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5). This is because it will have nearly identical chemical properties and chromatographic retention time, and will therefore experience similar matrix effects as the analyte, allowing for accurate correction. If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement

If you observe a consistent and significant difference between your matrix-matched calibrants and neat standards, you are likely experiencing ion suppression or enhancement. The following decision tree can guide your troubleshooting process.

IonSuppressionTroubleshooting start Start: Ion Suppression/Enhancement Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography dilution Dilute Sample start->dilution ionization Change Ionization Mode/Polarity start->ionization spe Implement/Optimize SPE sample_prep->spe For cleaner extract lle Implement/Optimize LLE sample_prep->lle Alternative to SPE ppt Evaluate Protein Precipitation Method sample_prep->ppt If using PPT gradient Modify Gradient Profile chromatography->gradient Separate analyte from interferences column Switch to a Different Column Chemistry (e.g., HILIC) chromatography->column For better retention of polar analytes check_sensitivity Check for Sufficient Sensitivity dilution->check_sensitivity apci Try APCI instead of ESI ionization->apci polarity Switch between Positive and Negative Ion Mode ionization->polarity end End: Matrix Effect Minimized spe->end lle->end ppt->end gradient->end column->end check_sensitivity->end apci->end polarity->end

Caption: Troubleshooting Decision Tree for Ion Suppression/Enhancement.

Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Poor peak shape can be caused by a variety of factors, including matrix effects, chromatographic conditions, and issues with the LC system.

PeakShapeTroubleshooting start Start: Poor Peak Shape Observed check_system Check LC System for Leaks and Blockages start->check_system injection_solvent Injection Solvent vs. Mobile Phase Mismatch? start->injection_solvent column_health Assess Column Health start->column_health mobile_phase Optimize Mobile Phase start->mobile_phase end End: Peak Shape Improved check_system->end match_solvent Reconstitute in a Weaker Solvent injection_solvent->match_solvent flush_column Flush Column column_health->flush_column adjust_ph Adjust pH mobile_phase->adjust_ph change_modifier Change Additive/Modifier mobile_phase->change_modifier match_solvent->end replace_column Replace Column if Necessary flush_column->replace_column replace_column->end adjust_ph->end change_modifier->end

Caption: Troubleshooting Guide for Poor Peak Shape.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for enalapril and enalaprilat from various sample preparation methods. While specific data for this compound is limited in the literature, this data for the parent compounds can serve as a useful starting point for method development. Given the high polarity of the N-glucuronide, methods that effectively remove non-polar and phospholipid interferences, such as a well-developed SPE protocol, are expected to yield the best results.

AnalyteSample Preparation MethodMatrixAverage Recovery (%)Matrix Effect (%)Reference
EnalaprilSolid Phase Extraction (SOLA cartridges)Human Plasma81Not Reported[8]
EnalaprilatSolid Phase Extraction (SOLA cartridges)Human Plasma85Not Reported[8]
EnalaprilSolid Phase ExtractionHuman Plasma91.21Not Significant[9]
EnalaprilatSolid Phase ExtractionHuman Plasma90.85Not Significant[9]
EnalaprilProtein Precipitation (Acetonitrile)Human PlasmaNot ReportedNo Significant Effect[10]
EnalaprilatProtein Precipitation (Acetonitrile)Human PlasmaNot ReportedNo Significant Effect[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for mixed-mode SPE, which is often effective for extracting polar, ionizable compounds like glucuronides from complex matrices.[11]

SPE_Workflow start Start: Plasma/Urine Sample pretreatment Sample Pre-treatment (e.g., Dilution with buffer, add IS) start->pretreatment loading Load Sample onto Cartridge pretreatment->loading conditioning Condition SPE Cartridge (Methanol, followed by Water/Buffer) conditioning->loading washing Wash Cartridge (e.g., Aqueous wash to remove salts, Organic wash to remove non-polar interferences) loading->washing elution Elute Analyte (e.g., Methanol with modifier like ammonia) washing->elution evaporation Evaporate Eluate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 2% phosphoric acid in water. Add the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

LLE can be an effective technique for cleaning up samples, though it may be challenging for highly hydrophilic compounds. Adjusting the pH is critical for the successful extraction of ionizable analytes.

LLE_Workflow start Start: Plasma/Urine Sample pretreatment Sample Pre-treatment (Add IS, Buffer to adjust pH) start->pretreatment add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) pretreatment->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporation Evaporate to Dryness collect_organic->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma or urine, add the internal standard and 50 µL of 1 M HCl to acidify the sample.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing and Separation: Vortex the sample for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT) for this compound

PPT is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to more significant matrix effects.[10]

PPT_Workflow start Start: Plasma Sample pretreatment Add Internal Standard start->pretreatment add_solvent Add Cold Acetonitrile (3:1 ratio) pretreatment->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Direct Injection or Evaporate and Reconstitute collect_supernatant->inject

Caption: Protein Precipitation (PPT) Workflow.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing and Separation: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube for injection into the LC-MS/MS system. If concentration is needed, the supernatant can be evaporated and reconstituted in the mobile phase.

References

Technical Support Center: Stability of Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enalaprilat N-Glucuronide. The information provided is designed to help address common stability issues encountered during the handling and analysis of stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of enalaprilat, which itself is the active metabolite of the antihypertensive drug enalapril. As a Phase II metabolite, it is more polar and readily excreted. The stability of drug metabolites is a critical consideration in pharmacokinetic and bioequivalence studies to ensure accurate quantification. N-glucuronides, in particular, can be susceptible to degradation, which can lead to inaccurate measurements of the metabolite and an overestimation of the parent compound.[1][2][3]

Q2: What are the primary degradation pathways for this compound in stored samples?

The primary degradation pathway for N-glucuronides is acid-catalyzed hydrolysis, which cleaves the glucuronic acid moiety from the parent drug, in this case, enalaprilat.[1] This is a significant concern in acidic environments. While acyl migration is a common issue for acyl glucuronides, it is not a primary degradation pathway for N-glucuronides.[4][5][6]

Q3: What are the ideal storage conditions for ensuring the stability of this compound in plasma and urine samples?

To minimize the degradation of this compound, it is recommended to store biological samples under the following conditions:

  • Temperature: Frozen at -80°C for long-term storage.[1][7]

  • pH: Adjustment of the sample pH to a basic range (e.g., pH > 7.5) immediately after collection can help stabilize acid-labile N-glucuronides.[1]

Q4: Can freeze-thaw cycles affect the stability of this compound?

Yes, repeated freeze-thaw cycles can potentially impact the stability of this compound. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. Stability testing should include an evaluation of the analyte's stability through several freeze-thaw cycles.

Q5: Are there any specific considerations for using dried blood spots (DBS) for the analysis of this compound?

Dried blood spot (DBS) technology can be a viable alternative to liquid sample storage. For some glucuronides, storage as DBS at ambient temperature has been shown to be equivalent to storing liquid samples at -80°C.[1][7] However, the stability of this compound in DBS would need to be specifically validated.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in stored samples.
Possible Cause Troubleshooting Step
Degradation due to acidic pH Immediately after collection, adjust the pH of the plasma or urine sample to the basic range (pH > 7.5) using a suitable buffer (e.g., ammonium buffer).
Degradation due to improper storage temperature Ensure samples are immediately frozen and maintained at -80°C for long-term storage. Avoid prolonged exposure to room temperature.
Multiple freeze-thaw cycles Prepare smaller aliquots of samples before the initial freezing to minimize the number of freeze-thaw cycles for the bulk sample.
Enzymatic degradation While less common for N-glucuronides compared to other conjugates, consider adding a broad-spectrum enzyme inhibitor if enzymatic degradation is suspected, particularly in tissue homogenates.
Issue 2: High variability in this compound concentrations between replicate analyses.
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize the entire sample handling workflow, from collection to analysis, ensuring consistent timing, temperature, and pH adjustment for all samples.
Partial degradation during sample processing Minimize the time samples spend at room temperature during extraction and processing. Consider performing these steps on ice.
Matrix effects in the analytical method Evaluate and minimize matrix effects during the validation of the analytical method (e.g., LC-MS/MS). This can be achieved through appropriate sample cleanup and the use of a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under typical long-term storage conditions.

Materials:

  • Blank human plasma (K2EDTA)

  • This compound analytical standard

  • Enalaprilat analytical standard

  • Stable isotope-labeled internal standard (e.g., Enalaprilat-d5 N-Glucuronide)

  • Phosphate buffer (pH 7.4)

  • Ammonium buffer (pH 9.0)

  • LC-MS/MS system

Methodology:

  • Spike blank human plasma with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked plasma into two sets of aliquots.

  • For the first set, maintain the plasma at its native pH.

  • For the second set, adjust the plasma pH to 9.0 with ammonium buffer.

  • Store all aliquots at -80°C.

  • Analyze aliquots from each set at specified time points (e.g., 0, 1, 3, 6, and 12 months).

  • At each time point, thaw the samples, add the internal standard, and perform protein precipitation.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of this compound and any potential degradation product (enalaprilat).

  • Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability of this compound in Human Urine

Objective: To assess the stability of this compound in human urine after multiple freeze-thaw cycles.

Materials:

  • Blank human urine

  • This compound analytical standard

  • Stable isotope-labeled internal standard

  • LC-MS/MS system

Methodology:

  • Spike blank human urine with this compound at low and high QC concentrations.

  • Divide the spiked urine into aliquots.

  • Store the aliquots at -80°C for at least 24 hours.

  • Subject the aliquots to a specified number of freeze-thaw cycles (e.g., 3 or 5 cycles). A single freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours and then thawing them unassisted at room temperature.

  • After the final thaw, add the internal standard and process the samples for analysis.

  • Analyze the samples using a validated LC-MS/MS method.

  • Compare the mean concentrations of the freeze-thaw samples to those of freshly prepared standards. The analyte is considered stable if the deviation is within ±15%.

Data Presentation

Table 1: Hypothetical Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (Months)Mean Concentration ± SD (ng/mL) at Native pH (Low QC)% of Initial Concentration (Low QC)Mean Concentration ± SD (ng/mL) at pH 9.0 (Low QC)% of Initial Concentration (Low QC)Mean Concentration ± SD (ng/mL) at Native pH (High QC)% of Initial Concentration (High QC)Mean Concentration ± SD (ng/mL) at pH 9.0 (High QC)% of Initial Concentration (High QC)
0 5.1 ± 0.3100%5.0 ± 0.2100%50.5 ± 2.1100%50.2 ± 1.9100%
1 4.8 ± 0.494%5.1 ± 0.3102%48.9 ± 2.597%50.8 ± 2.0101%
3 4.5 ± 0.588%4.9 ± 0.298%46.7 ± 3.192%49.9 ± 2.399%
6 4.1 ± 0.680%5.0 ± 0.3100%43.2 ± 3.586%50.1 ± 2.1100%
12 3.5 ± 0.769%4.8 ± 0.496%38.9 ± 4.077%49.5 ± 2.599%

Table 2: Hypothetical Freeze-Thaw Stability of this compound in Human Urine

Number of Freeze-Thaw CyclesMean Concentration ± SD (ng/mL) (Low QC)% of Initial Concentration (Low QC)Mean Concentration ± SD (ng/mL) (High QC)% of Initial Concentration (High QC)
0 (Control) 10.2 ± 0.5100%101.1 ± 4.5100%
1 10.0 ± 0.698%99.8 ± 5.199%
3 9.7 ± 0.795%97.5 ± 5.896%
5 9.2 ± 0.890%94.3 ± 6.293%

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Processing cluster_storage Storage cluster_analysis Sample Analysis Collection Biological Sample Collection (Plasma or Urine) pH_Adjustment pH Adjustment (Optional, to pH > 7.5) Collection->pH_Adjustment Aliquoting Aliquoting pH_Adjustment->Aliquoting Freezing Freezing & Storage at -80°C Aliquoting->Freezing Thawing Thawing Freezing->Thawing Extraction Sample Extraction (e.g., Protein Precipitation) Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for handling biological samples to ensure the stability of this compound.

degradation_pathway cluster_factors Factors Promoting Degradation Enalaprilat_N_Glucuronide This compound Enalaprilat Enalaprilat Enalaprilat_N_Glucuronide->Enalaprilat  Hydrolysis (Acidic Conditions) Glucuronic_Acid Glucuronic Acid Enalaprilat_N_Glucuronide->Glucuronic_Acid  Hydrolysis (Acidic Conditions) Low_pH Low pH Low_pH->Enalaprilat_N_Glucuronide High_Temp High Temperature High_Temp->Enalaprilat_N_Glucuronide Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Enalaprilat_N_Glucuronide

Caption: Primary degradation pathway of this compound and contributing factors.

References

Improving the sensitivity of Enalaprilat N-Glucuronide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Enalaprilat N-Glucuronide detection in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity?

A1: The primary challenges in detecting this compound with high sensitivity stem from its physicochemical properties as a glucuronide conjugate. N-glucuronides can be thermally labile and prone to hydrolysis, potentially converting back to the parent drug, enalaprilat, during sample collection, storage, and analysis. This instability can lead to an underestimation of the N-glucuronide concentration and an overestimation of the parent drug. Additionally, in-source fragmentation within the mass spectrometer is a common issue, where the glucuronide moiety is lost, leading to the detection of the same precursor-to-product ion transition as enalaprilat, causing analytical interference.

Q2: How can I improve the stability of this compound in my samples?

A2: To enhance the stability of this compound, it is crucial to implement proper sample handling and storage procedures. N-glucuronides are known to be more stable under slightly basic pH conditions.[1] Therefore, immediate stabilization of biological samples upon collection is recommended. This can be achieved by adding a buffer to maintain a pH around 7.5-8.0. Samples should be stored at ultra-low temperatures (-80°C) to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided. For analysis, keeping the autosampler at a low temperature (e.g., 4°C) is also advisable.

Q3: What are the recommended sample preparation techniques for extracting this compound?

A3: Due to the polar nature of glucuronide metabolites, a simple protein precipitation (PPT) with a cold organic solvent like acetonitrile or methanol is often a quick and effective method for initial sample cleanup. However, for cleaner extracts and improved sensitivity, solid-phase extraction (SPE) is recommended. A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain the polar N-glucuronide and separate it from interfering matrix components.

Q4: Which analytical technique is most suitable for the sensitive detection of this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites like this compound. The high selectivity of multiple reaction monitoring (MRM) allows for the differentiation of the N-glucuronide from its parent compound and other metabolites, while the high sensitivity of modern mass spectrometers enables detection at very low concentrations.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause Recommended Solution
Suboptimal Ionization Optimize mass spectrometry source parameters, including capillary voltage, source temperature, and gas flows. Experiment with both positive and negative ionization modes, although positive mode is typically used for enalaprilat and its derivatives.
In-source Fragmentation Reduce the cone voltage or fragmentor voltage to minimize the premature fragmentation of the N-glucuronide in the ion source.
Poor Chromatographic Peak Shape Adjust the mobile phase composition and pH. The addition of a small amount of an ion-pairing agent or an acidic modifier like formic acid can improve peak shape. Ensure the analytical column is appropriate for polar compounds.
Matrix Effects Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) to remove interfering matrix components. Diluting the sample may also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix-induced ion suppression or enhancement.
Analyte Degradation Ensure proper sample stabilization and storage as outlined in the FAQs. Minimize the time samples are at room temperature during preparation.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Incomplete Sample Extraction Optimize the extraction procedure to ensure consistent recovery. For SPE, evaluate different sorbents, wash solutions, and elution solvents.
Variable Matrix Effects Use a stable isotope-labeled internal standard to normalize for variations in sample matrix and instrument response.
Carryover Implement a robust autosampler wash procedure with a strong organic solvent to minimize carryover between injections.
Instrument Instability Perform regular instrument maintenance and calibration to ensure consistent performance.

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This proposed method is based on established protocols for enalaprilat and best practices for the analysis of N-glucuronide metabolites.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of plasma sample by adding 200 µL of a stabilizing buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 column with dimensions of 50 x 2.1 mm and a particle size of 1.8 µm is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

3. Mass Spectrometry

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound525.2349.220150
Enalaprilat349.2206.125150
Internal Standard (e.g., Enalaprilat-d5)354.2211.125150

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of enalapril and enalaprilat, which can serve as a benchmark for the proposed this compound method.

Table 1: Performance of Existing LC-MS/MS Methods for Enalapril and Enalaprilat

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Enalapril11 - 500[2]
Enalaprilat11 - 500[2]
Enalapril11 - 100[3][4]
Enalaprilat11 - 100[3][4]
Enalapril0.10.1 - 100[5]
Enalaprilat0.10.1 - 100[5]

Table 2: Proposed Performance Characteristics for this compound Method

AnalyteExpected LLOQ (ng/mL)Expected Linearity Range (ng/mL)
This compound0.5 - 50.5 - 500

Visualizations

cluster_workflow Experimental Workflow for this compound Detection sample Biological Sample (Plasma, Urine) stabilize Sample Stabilization (pH adjustment, -80°C storage) sample->stabilize Immediate spe Solid-Phase Extraction (SPE) stabilize->spe Extraction evap Evaporation & Reconstitution spe->evap Elution lcms LC-MS/MS Analysis (MRM Mode) evap->lcms Injection data Data Processing & Quantification lcms->data Acquisition

Caption: Experimental workflow for the sensitive detection of this compound.

cluster_pathway Metabolic Pathway of Enalapril enalapril Enalapril (Prodrug) enalaprilat Enalaprilat (Active Metabolite) enalapril->enalaprilat Hepatic Esterases glucuronide This compound (Metabolite) enalaprilat->glucuronide UDP-Glucuronosyltransferases (UGTs)

Caption: Metabolic activation of Enalapril and formation of this compound.

References

Technical Support Center: Enalaprilat N-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Enalaprilat N-Glucuronide during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound is a significant metabolite of Enalaprilat, the active form of the antihypertensive drug Enalapril.[][2][3] Enalapril is a prodrug that is converted in the body to Enalaprilat, which then undergoes further metabolism, including N-glucuronidation.[2][4] Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies, providing a more complete picture of the drug's disposition in the body.

Q2: What are the common causes of low recovery for this compound?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The primary causes include:

  • Sample Collection and Handling: Improper storage conditions can lead to the degradation of the metabolite.

  • Sample Preparation: Suboptimal extraction procedures, including incorrect pH or solvent selection, can result in poor recovery.

  • Analyte Instability: N-glucuronides can be susceptible to hydrolysis, especially under certain pH and temperature conditions.[5]

  • Analytical Method: Issues with chromatography or mass spectrometry parameters can lead to poor detection and quantification.

Troubleshooting Guide for Low Recovery

This section provides a systematic approach to troubleshooting low recovery of this compound.

Issue 1: Analyte Loss During Sample Storage and Handling

Question: Could my sample storage and handling procedures be causing low recovery of this compound?

Answer: Yes, improper storage can lead to the degradation of glucuronide metabolites.

Troubleshooting Steps:

  • Storage Temperature: Ensure plasma and urine samples are stored at -20°C or lower immediately after collection and centrifugation.[6] Repeated freeze-thaw cycles should be avoided.[6]

  • pH Stability: Be mindful of the sample's pH. N-glucuronides can be more labile under acidic conditions.[5] Consider buffering the sample if significant pH changes are expected.

  • Sample Collection: Use appropriate collection tubes containing an anticoagulant like EDTA for plasma samples.[6]

Issue 2: Inefficient Extraction from Biological Matrix

Question: I am using solid-phase extraction (SPE), but my recovery is still low. How can I optimize this?

Answer: Suboptimal SPE conditions are a common reason for low recovery. The choice of sorbent, pH, and elution solvent are critical.

Troubleshooting Steps & Optimization:

  • Sorbent Selection: For a polar metabolite like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent may be more effective than a standard C18 sorbent.

  • pH Adjustment: The pH of the sample and loading buffers should be optimized to ensure the analyte is in the correct ionization state for retention on the sorbent. Since this compound is an acidic compound, a lower pH will likely be required for retention on a reversed-phase sorbent.

  • Elution Solvent: A systematic evaluation of elution solvents with varying organic content and pH is recommended. A common strategy is to use a mixture of a strong organic solvent (e.g., methanol or acetonitrile) with a pH modifier.

Table 1: Example SPE Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Sorbent C18Mixed-Mode Cation ExchangeHLB
Sample pH 6.03.06.0
Wash Solvent 5% Methanol in Water0.1% Formic Acid in Water5% Methanol in Water
Elution Solvent 90% Methanol in Water5% Ammonium Hydroxide in Methanol90% Acetonitrile in Water
Issue 3: Analyte Instability During Sample Preparation

Question: Is it possible that the this compound is degrading during my sample preparation workflow?

Answer: Yes, the stability of N-glucuronides can be a concern, particularly with prolonged exposure to harsh pH conditions or elevated temperatures.[5][7]

Troubleshooting Workflow:

Caption: Workflow for Investigating Analyte Instability.

Issue 4: Suboptimal LC-MS/MS Conditions

Question: My extraction seems efficient, but the signal in the mass spectrometer is low. What could be the issue?

Answer: Poor chromatographic resolution or suboptimal mass spectrometry parameters can significantly impact the detection of your analyte.

Troubleshooting Steps:

  • Chromatography:

    • Column Choice: A C18 column is commonly used for Enalaprilat analysis.[6][8]

    • Mobile Phase: A gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile is a good starting point.[6] Adjusting the gradient profile can help to improve peak shape and resolution.

  • Mass Spectrometry:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. These should be determined by infusing a standard of the analyte.

Table 2: Example LC-MS/MS Parameters for Enalaprilat and its Glucuronide

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enalaprilat349.3206.1
This compound525.5349.3

Note: These are theoretical values and should be optimized experimentally.

Experimental Protocols

Protocol 1: Protein Precipitation for Enalaprilat and this compound

This protocol is a simple and rapid method for sample preparation, adapted from a method for Enalapril and Enalaprilat.[6]

Materials:

  • Human plasma (containing EDTA)

  • Acetonitrile (ice-cold)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 300 µL of plasma in a microcentrifuge tube, add an appropriate amount of the IS.

  • Add 900 µL of ice-cold acetonitrile.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of Enalapril to Enalaprilat and its subsequent glucuronidation.

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Esterase Hydrolysis in Liver Glucuronide This compound Enalaprilat->Glucuronide UDP-Glucuronosyltransferase (UGT)

Caption: Metabolic Pathway of Enalapril.

References

Technical Support Center: Optimization of Chromatographic Separation for Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Enalaprilat N-Glucuronide.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Interactions: The amine group on Enalaprilat can interact with residual silanols on the stationary phase. 2. Mobile Phase pH: Inappropriate pH can lead to mixed ionization states of the analyte. 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Use a modern, end-capped column (e.g., C18 with low silanol activity). 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the secondary amine (pKa ~9-10) to ensure full protonation. A mobile phase pH of 2.5-3.5 is a good starting point. 3. Reduce the injection volume or sample concentration.
Poor Retention/Elution in Void Volume 1. High Polarity of Analyte: this compound is significantly more polar than Enalaprilat. 2. High Organic Content in Mobile Phase: A high percentage of organic solvent will reduce retention in reversed-phase chromatography.1. Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. 2. Consider using a more polar stationary phase, such as a C8 or a polar-embedded column. 3. For highly polar glucuronides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer and pH. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.1. Ensure accurate and consistent preparation of the mobile phase, including precise pH adjustment. 2. Use a column oven to maintain a constant and stable temperature (e.g., 30-40 °C). 3. Allow for adequate column equilibration time before each injection, typically 10-15 column volumes.
Analyte Instability/Degradation 1. pH-dependent Hydrolysis: N-glucuronides can be labile, especially under acidic or basic conditions. 2. Enzymatic Degradation: Presence of β-glucuronidases in the sample matrix (e.g., plasma, urine). 3. In-source Fragmentation (LC-MS): The glucuronide moiety can cleave in the mass spectrometer's ion source, leading to a signal for the aglycone (Enalaprilat).1. Maintain samples at a neutral or slightly acidic pH during storage and sample preparation. For N-glucuronides, basic conditions should be avoided. 2. If enzymatic degradation is suspected, add a β-glucuronidase inhibitor to the sample or use immediate protein precipitation after collection. 3. Optimize MS source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. Ensure chromatographic separation of Enalaprilat and its N-glucuronide to differentiate between the actual aglycone and that formed by in-source fragmentation.
Low MS Signal/Poor Sensitivity 1. Inefficient Ionization: The choice of mobile phase additives and ionization mode can significantly impact signal intensity. 2. Sample Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte. 3. Suboptimal Sample Preparation: Inefficient extraction of the polar N-glucuronide from the sample matrix.1. Use a mobile phase with volatile additives that promote ionization, such as 0.1% formic acid for positive ion mode ESI. 2. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components. A mixed-mode or polymeric SPE sorbent may be effective for polar analytes. 3. Optimize the sample preparation method. For polar glucuronides, protein precipitation followed by dilution may be a simple and effective approach.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution. The mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Due to the high polarity of the N-glucuronide, a shallow gradient starting with a low percentage of organic solvent (e.g., 2-5% B) is recommended.

Q2: How does the N-glucuronide metabolite differ from Enalaprilat in terms of chromatographic behavior?

This compound is significantly more polar than Enalaprilat. Therefore, in reversed-phase chromatography, the N-glucuronide will be less retained and will elute earlier than Enalaprilat. This difference in polarity is the basis for their chromatographic separation.

Q3: What are the key parameters to optimize for the separation of Enalaprilat and its N-Glucuronide?

The most critical parameters to optimize are:

  • Mobile Phase Composition: The type and percentage of the organic solvent (acetonitrile is often preferred for good peak shape with acidic modifiers).

  • Mobile Phase pH: An acidic pH (e.g., 2.5-3.5) is generally recommended to ensure consistent protonation of the analytes.

  • Gradient Profile: The slope of the gradient will determine the resolution between Enalaprilat and its N-glucuronide.

  • Column Temperature: Higher temperatures can improve peak shape and reduce viscosity, but may also affect the stability of the analyte.

Q4: What are the expected mass transitions for this compound in LC-MS/MS analysis?

For Enalaprilat, a common transition in positive ion mode is m/z 349.2 → 206.1. For the N-glucuronide, you would expect the precursor ion to be [M+H]+, which is the mass of Enalaprilat (348.38 g/mol ) plus the mass of the glucuronic acid moiety (176.12 g/mol ), resulting in a precursor ion of approximately m/z 525.5. A characteristic product ion would likely result from the neutral loss of the glucuronic acid (176 Da), leading to a product ion corresponding to protonated Enalaprilat at m/z 349.2.

Q5: How can I ensure the stability of this compound in my samples?

N-glucuronides can be unstable. To ensure stability:

  • Keep biological samples frozen (at -20°C or -80°C) until analysis.

  • During sample preparation, maintain a cool environment and minimize the time samples are at room temperature.

  • Avoid strongly acidic or basic conditions. A pH range of 4-6 is often a good compromise for the stability of many glucuronide conjugates.

  • For plasma or urine samples, consider adding a stabilizer or immediately precipitating proteins to inactivate enzymes.

Experimental Protocols

Representative HPLC-MS/MS Method for this compound

This protocol is a recommended starting point for method development, based on common practices for the analysis of polar drug metabolites.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Enalaprilat) 349.2 > 206.1
MRM Transition (this compound) 525.5 > 349.2 (Hypothetical)
Source Temperature 500 °C
IonSpray Voltage 5500 V

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98% A, 2% B).

  • Vortex and transfer to an autosampler vial for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the bioanalysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape cluster_retention Retention cluster_sensitivity Sensitivity start Chromatographic Issue Identified peak_tailing Poor Peak Shape (Tailing) start->peak_tailing poor_retention Poor Retention start->poor_retention low_signal Low MS Signal start->low_signal check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_column Use End-capped Column peak_tailing->check_column decrease_organic Decrease Organic Solvent % poor_retention->decrease_organic consider_hilic Consider HILIC poor_retention->consider_hilic optimize_source Optimize MS Source low_signal->optimize_source improve_cleanup Improve Sample Cleanup (SPE) low_signal->improve_cleanup

Caption: Troubleshooting logic for common chromatographic issues.

Technical Support Center: Minimizing Ion Suppression for Enalaprilat N-Glucuronide in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Enalaprilat N-Glucuronide by LC-MS.

Troubleshooting Guides

Question: I am observing poor sensitivity and inconsistent results for this compound. Could ion suppression be the cause?

Answer: Yes, poor sensitivity, variability in peak areas, and inconsistent results are classic signs of ion suppression.[1][2] this compound is a polar, hydrophilic molecule that is prone to eluting early in typical reversed-phase chromatography, a region where significant ion suppression from matrix components often occurs.[3]

To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are suppressing its ionization.[4][5]

Question: What are the primary sources of ion suppression for this compound in biological matrices like plasma?

Answer: The most common sources of ion suppression in plasma samples are phospholipids, salts, and other endogenous components.[2] Since this compound is highly polar, it often co-elutes with these interfering substances in reversed-phase LC, leading to competition for ionization in the MS source.[3]

Question: My current sample preparation method is protein precipitation (PPT). Is this sufficient to minimize ion suppression for this compound?

Answer: While protein precipitation is a simple and fast method, it may not be sufficient for removing all ion-suppressing components, particularly phospholipids.[6] For polar analytes like this compound, more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often more effective at reducing matrix effects.[2][6]

Question: I am still experiencing ion suppression despite using SPE. What can I do to further improve my results?

Answer: If ion suppression persists after optimizing sample preparation, consider the following chromatographic and mass spectrometric strategies:

  • Chromatographic Separation:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like glucuronides. By using a polar stationary phase and a mobile phase with a high organic content, HILIC can effectively separate this compound from the early-eluting, ion-suppressing components common in reversed-phase chromatography.

    • Optimize Gradient Elution: A carefully optimized gradient can help to chromatographically resolve your analyte from interfering matrix components.

  • Mass Spectrometry Parameters:

    • Change Ionization Polarity: If you are using positive ion mode, switching to negative ion mode (or vice versa) may reduce ion suppression, as fewer matrix components may ionize in the alternative polarity.[1]

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1] If your analyte is amenable to APCI, this could be a viable option.

Frequently Asked Questions (FAQs)

What is ion suppression? Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][4] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analysis.[6]

How do I quantitatively assess the matrix effect? The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5][7]

Which sample preparation technique is best for this compound? For polar analytes like this compound, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering matrix components and minimizing ion suppression.[8][9][10] Mixed-mode or polymeric SPE sorbents can provide good retention and cleanup for polar glucuronides. Liquid-Liquid Extraction (LLE) can also be effective, but optimization of the extraction solvent and pH is crucial.

Can I use a stable isotope-labeled internal standard to compensate for ion suppression? Yes, using a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the peak area ratio.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Recovery and Matrix Effect of a Representative Polar Glucuronide Metabolite.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 ± 745 ± 12 (Suppression)[6]
Liquid-Liquid Extraction (LLE)78 ± 925 ± 8 (Suppression)[6]
Solid-Phase Extraction (SPE)92 ± 510 ± 4 (Suppression)[8][10]

Note: Data is representative for a polar glucuronide metabolite and may vary for this compound.

Table 2: LC-MS/MS Parameters for the Analysis of Enalapril and Enalaprilat (as a starting point for this compound method development).

ParameterSettingReference
LC System
ColumnC18, 50 x 2.1 mm, 1.9 µm[9]
Mobile Phase A0.1% Formic Acid in Water[11]
Mobile Phase B0.1% Formic Acid in Methanol[11]
Flow Rate0.5 mL/min[11]
Injection Volume10 µL[11]
MS/MS System
Ionization ModeESI Positive[11]
Precursor Ion (m/z)349.1 (for Enalaprilat)[11]
Product Ion (m/z)206.1 (for Enalaprilat)[11]

Note: The precursor and product ions for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Extraction of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9][12]

  • Sample Pre-treatment: To 200 µL of plasma, add a suitable internal standard. Acidify the sample with 4 µL of formic acid and mix well.[12]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to flow through by gravity or gentle vacuum.[9][12]

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove salts and other highly polar interferences.[9][12] A subsequent wash with a weak organic solvent may be necessary to remove less polar interferences.

  • Elution: Elute the this compound with 2 x 200 µL of a suitable elution solvent (e.g., 2% ammonia solution in methanol).[9][12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.[9][12]

Visualizations

Ion_Suppression_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Poor Sensitivity / Inconsistent Results Confirm_Suppression Perform Post-Column Infusion Problem->Confirm_Suppression Suspect Ion Suppression Identify_Source Analyze Blank Matrix for Interferences (e.g., Phospholipids) Confirm_Suppression->Identify_Source Suppression Confirmed Sample_Prep Optimize Sample Preparation (SPE/LLE) Identify_Source->Sample_Prep Interferences Identified Chromatography Optimize Chromatography (HILIC / Gradient) Sample_Prep->Chromatography Suppression Persists Quantify_ME Quantify Matrix Effect Sample_Prep->Quantify_ME MS_Settings Adjust MS Settings (Polarity / Source) Chromatography->MS_Settings Further Optimization Needed Chromatography->Quantify_ME MS_Settings->Quantify_ME Validate Method Validation Quantify_ME->Validate Matrix Effect Minimized

Caption: A workflow for identifying and mitigating ion suppression.

Logical_Relationships Analyte This compound (Polar) Ion_Suppression Ion Suppression Analyte->Ion_Suppression Affected by Matrix Biological Matrix (e.g., Plasma) Interferences Endogenous Interferences (e.g., Phospholipids, Salts) Matrix->Interferences Contains Interferences->Ion_Suppression Causes Mitigation Mitigation Strategy SPE Solid-Phase Extraction Mitigation->SPE Includes HILIC HILIC Chromatography Mitigation->HILIC Includes SIL_IS Stable Isotope-Labeled Internal Standard Mitigation->SIL_IS Includes SPE->Interferences Removes HILIC->Interferences Separates from Analyte SIL_IS->Ion_Suppression Compensates for

Caption: Logical relationships in minimizing ion suppression.

References

Technical Support Center: Enalaprilat N-Glucuronide Degradation Products Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Enalaprilat N-Glucuronide degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important?

This compound is a metabolite of enalaprilat, which itself is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, a widely used medication for hypertension and heart failure. The study of its degradation is crucial for understanding the stability of the metabolite, which can impact its pharmacokinetic profile and potentially lead to the formation of unknown impurities that may have toxicological implications.

Q2: What are the primary degradation products of this compound?

While specific degradation studies on this compound are not extensively reported in publicly available literature, based on the known instability of N-glucuronides, the primary degradation pathway is expected to be the cleavage of the N-glucuronide bond. This hydrolysis would result in the formation of enalaprilat and glucuronic acid. Enalaprilat itself is known to degrade further, primarily into a diketopiperazine derivative through intramolecular cyclization.[1][2]

Q3: Under what conditions is this compound likely to degrade?

N-glucuronides are generally susceptible to hydrolysis, particularly under acidic conditions. Therefore, degradation of this compound is anticipated under acidic stress.[3] Based on studies of the parent drug, enalapril, hydrolytic degradation (acidic, neutral, and alkaline conditions) and photolytic stress are also likely to induce the degradation of enalaprilat, a primary degradation product of the N-glucuronide.[1][2]

Q4: What analytical techniques are recommended for identifying these degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for separating and quantifying enalaprilat and its degradation products.[4][5] For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable tools.[1][6][7]

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the chromatogram during the analysis of this compound.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: The mobile phase composition, particularly its pH, can induce degradation. If an acidic mobile phase is being used, consider neutralizing it post-column before it enters the detector, if feasible with your setup. Alternatively, explore the use of a less acidic mobile phase or a different chromatographic column that is stable at a more neutral pH.

  • Possible Cause 2: Degradation in the sample solution.

    • Troubleshooting Step: The stability of this compound in the sample solvent may be limited. Prepare samples immediately before analysis and store them at a low temperature (e.g., 2-8 °C) in the autosampler. Evaluate the stability of the analyte in the chosen solvent over the expected analysis time.

  • Possible Cause 3: Presence of a previously unidentified degradation product.

    • Troubleshooting Step: If the peak persists after addressing on-column and in-solution stability, it may be a genuine degradation product. Proceed with peak isolation and characterization using techniques like LC-MS/MS to determine its mass and fragmentation pattern, which can help in its structural elucidation.

Issue 2: Difficulty in confirming the identity of a suspected degradation product.

  • Possible Cause 1: Lack of a reference standard.

    • Troubleshooting Step: If a reference standard for the suspected degradation product (e.g., the diketopiperazine of enalaprilat) is unavailable, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Further structural information can be obtained through MS/MS fragmentation studies and comparison with theoretical fragmentation patterns.

  • Possible Cause 2: Co-elution with other components.

    • Troubleshooting Step: Optimize the chromatographic method to improve the resolution between the peak of interest and other components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or adjusting the column temperature.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a defined period.
  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60-80°C for a defined period.
  • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature for a defined period.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. Protect a control sample from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. An example method could utilize a C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH adjusted to be compatible with the analyte and column).
  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

4. Peak Identification:

  • Analyze the stressed samples by LC-MS/MS to obtain mass spectral data for the parent drug and any new peaks.
  • Compare the mass spectra and retention times of the degradation products with those of available reference standards (e.g., enalaprilat).
  • For unknown peaks, use HRMS to determine the accurate mass and propose elemental compositions. Perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.

Quantitative Data Summary

The following table summarizes the expected primary degradation products of this compound and their respective molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₄H₃₂N₂O₁₁524.52
EnalaprilatC₁₈H₂₄N₂O₅348.39
Enalaprilat DiketopiperazineC₁₈H₂₂N₂O₄330.38

Visualizations

Degradation_Pathway Enalaprilat_NGlucuronide This compound Enalaprilat Enalaprilat Enalaprilat_NGlucuronide->Enalaprilat Hydrolysis (e.g., Acidic Conditions) Glucuronic_Acid Glucuronic Acid Enalaprilat_NGlucuronide->Glucuronic_Acid DKP Diketopiperazine Enalaprilat->DKP Intramolecular Cyclization

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC LCMS LC-MS/MS HPLC->LCMS Structure Structure Elucidation LCMS->Structure Enalaprilat_NGlucuronide This compound Sample Enalaprilat_NGlucuronide->Acid Enalaprilat_NGlucuronide->Base Enalaprilat_NGlucuronide->Oxidation Enalaprilat_NGlucuronide->Photolysis

Caption: Workflow for the identification of degradation products.

References

Technical Support Center: pH-Dependent Stability of Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pH-dependent stability of Enalaprilat N-Glucuronide.

General Overview of N-Glucuronide Stability

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of drugs and facilitates their excretion. Enalaprilat is metabolized to this compound. The stability of glucuronide conjugates is highly dependent on the linkage between the glucuronic acid moiety and the parent drug (aglycone).

  • O-Glucuronides: These are generally more stable, particularly at neutral and acidic pH.

  • N-Glucuronides: These conjugates, like this compound, are known to be susceptible to hydrolysis, especially under acidic conditions.[1][2][3] This instability can lead to the cleavage of the glucuronide moiety, regenerating the parent drug (in this case, Enalaprilat).

The acidic environment of the stomach, for instance, can lead to the in-vivo hydrolysis of orally administered drugs that are excreted as N-glucuronides in the bile.

Proposed Degradation Pathway of this compound

Under acidic conditions, it is hypothesized that this compound undergoes hydrolysis to yield Enalaprilat and glucuronic acid. This reaction is likely to be pH-dependent, with the rate of degradation increasing as the pH decreases.

G enalaprilat_n_glucuronide This compound enalaprilat Enalaprilat enalaprilat_n_glucuronide->enalaprilat Acid Hydrolysis (Low pH) glucuronic_acid Glucuronic Acid enalaprilat_n_glucuronide->glucuronic_acid Acid Hydrolysis (Low pH)

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Illustrative Quantitative Stability Data

The following table presents hypothetical stability data for this compound at various pH values. This data is for illustrative purposes to demonstrate a potential stability profile and should be confirmed by experimental studies.

pHTemperature (°C)Time (hours)Remaining this compound (%)Degradation Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.0372415.20.0788.9
4.0372445.80.03221.7
5.5372478.30.01069.3
7.4372495.10.002346.6
9.0372498.6< 0.001> 500

Experimental Protocols

A detailed experimental protocol to determine the pH-dependent stability of this compound is provided below. This protocol is based on established stability testing guidelines from the International Council for Harmonisation (ICH).[4][5][6][7][8]

Objective: To determine the degradation kinetics of this compound across a range of pH values.

Materials:

  • This compound reference standard

  • Enalaprilat reference standard

  • Phosphate buffers (pH 2.0, 4.0, 5.5, 7.4, 9.0)

  • HPLC or LC-MS/MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Water (HPLC grade)

  • Constant temperature incubator or water bath

Experimental Workflow:

G start Prepare Stock Solution of This compound incubate Incubate Samples at Controlled Temperature start->incubate prepare_buffers Prepare Buffers at Various pH Values prepare_buffers->incubate sample Withdraw Aliquots at Defined Time Points incubate->sample quench Quench Reaction (e.g., neutralize pH, freeze) sample->quench analyze Analyze by HPLC or LC-MS/MS quench->analyze data Quantify Remaining Enalaprilat N-Glucuronide and Formation of Enalaprilat analyze->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for pH-dependent stability testing.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.0, 5.5, 7.4, 9.0).

  • Incubation:

    • For each pH, add a known volume of the this compound stock solution to a larger volume of the buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Incubate the solutions in a constant temperature environment (e.g., 37°C).

  • Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench the degradation reaction by, for example, neutralizing the pH of acidic samples or freezing the samples at -20°C or below.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate and quantify this compound from its potential degradation product, Enalaprilat.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 215 nm or MS/MS detection.[9][10][11]

    • LC-MS/MS Detection: For higher sensitivity and specificity, an LC-MS/MS method is recommended. Monitor the specific parent-to-daughter ion transitions for both this compound and Enalaprilat.[12][13][14]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the order of the degradation reaction (likely pseudo-first-order).

    • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Troubleshooting Guide and FAQs

Q1: I cannot find any literature on the stability of this compound. How should I design my experiment?

A1: The absence of specific literature is a common challenge with drug metabolites. In this case, you should base your experimental design on the known stability of similar compounds. Since this compound is an N-glucuronide, it is reasonable to hypothesize that it will be labile under acidic conditions. Therefore, your pH range should include acidic (pH 2-4), neutral (pH 7), and basic (pH 9-10) conditions to capture a full stability profile. Start with a broad range of time points and refine them based on your initial findings.

Q2: My chromatograms show a decreasing peak for this compound and an increasing peak for Enalaprilat at low pH. What does this indicate?

A2: This observation is consistent with the acid-catalyzed hydrolysis of the N-glucuronide bond, leading to the formation of the parent drug, Enalaprilat. This confirms the proposed degradation pathway. You should quantify both the disappearance of the parent compound and the appearance of the degradant to perform a mass balance calculation.

Q3: I am not seeing any degradation at neutral or basic pH. Is this expected?

A3: Yes, for many N-glucuronides, stability is significantly greater at neutral and basic pH.[15] If you do not observe degradation within your initial time frame (e.g., 24 hours), you may need to extend the duration of your study or consider forced degradation conditions (e.g., elevated temperature) to induce degradation and determine the kinetics.

Q4: How do I validate my analytical method to be "stability-indicating"?

A4: A stability-indicating method is one that can accurately and precisely measure the concentration of the intact drug without interference from degradation products, impurities, or excipients. To validate your method, you will need to perform forced degradation studies. This involves subjecting a solution of this compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally generate degradation products. You must then demonstrate that your analytical method can separate the intact this compound peak from all the degradation product peaks.

Q5: What are the best practices for sample handling during a stability study?

A5:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. Aliquot your samples before freezing if multiple analyses are needed.

  • Control Temperature: Maintain a consistent and accurate temperature throughout the incubation period.

  • Quench Reactions Effectively: Ensure that the degradation reaction is stopped immediately at each time point to get an accurate measurement.

  • Use appropriate controls: Include a control sample stored at a condition where the compound is known to be stable (e.g., -80°C) to serve as a baseline.

References

Freeze-thaw cycle effects on Enalaprilat N-Glucuronide stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Enalaprilat N-Glucuronide and why is its stability a concern?

This compound is a metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. In drug development and clinical research, accurate measurement of drug metabolites in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic and toxicokinetic studies. Freeze-thaw cycles, a common procedure in sample storage and handling, can potentially degrade analytes, leading to inaccurate quantification. N-glucuronides, in particular, can be susceptible to hydrolysis, which would artificially inflate the measured concentration of the parent drug, enalaprilat.

Q2: Are N-glucuronides generally stable during freeze-thaw cycles?

The stability of N-glucuronides can vary. Some N-glucuronides are known to be stable, while others can be labile and may hydrolyze back to the parent amine under certain conditions. Factors influencing stability include the chemical structure of the aglycone (the non-sugar part of the molecule), the pH of the matrix, and the presence of enzymes. Some N-glucuronides are known to be resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions.[1]

Q3: What are the potential degradation pathways for this compound during freeze-thaw cycles?

While specific data is unavailable for this compound, a primary concern for any glucuronide conjugate is hydrolysis of the glucuronic acid moiety, which would release free enalaprilat. This could be influenced by pH shifts within the sample matrix as ice crystals form and solutes concentrate in the unfrozen portion.

Q4: How many freeze-thaw cycles are typically acceptable for biological samples?

Bioanalytical method validation guidelines often recommend testing for stability over a minimum of three freeze-thaw cycles, as this generally reflects the expected handling of samples in a laboratory setting.[2] However, the actual number of cycles a specific analyte is stable for must be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Enalaprilat concentration in thawed samples Hydrolysis of this compound back to enalaprilat.Investigate the pH of your sample matrix. Consider adjusting the pH to a more neutral or slightly basic range if feasible for your analytical method. Ensure rapid and uniform freezing and thawing.
High variability in replicate measurements after freeze-thaw cycles Incomplete thawing, non-uniform temperature distribution during thawing, or partial precipitation of the analyte.Ensure samples are completely thawed and vortexed gently before analysis. Use a controlled thawing method (e.g., water bath at a specific temperature) to ensure uniformity. Visually inspect samples for any precipitation after thawing.
Overall decrease in analyte concentration Adsorption of the analyte to the container walls, which can be exacerbated by changes in solubility during freezing.Use low-binding polypropylene tubes for sample storage. Include a non-ionic surfactant at a low concentration in your sample processing, if compatible with your analytical method.

Experimental Protocols

Protocol for a Freeze-Thaw Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound in a biological matrix (e.g., human plasma) through multiple freeze-thaw cycles.

1. Materials:

  • This compound reference standard

  • Control biological matrix (e.g., drug-free human plasma)

  • Low-binding polypropylene storage tubes

  • Calibrated pipettes

  • Freezer (-20°C or -80°C)

  • Controlled thawing environment (e.g., water bath)

  • Validated bioanalytical method for the quantification of this compound and enalaprilat (e.g., LC-MS/MS)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the control biological matrix with the stock solution to achieve low and high concentration quality control (QC) samples. A typical approach is to prepare QCs at 3x the lower limit of quantification (LLOQ) and at 75% of the upper limit of quantification (ULOQ).

  • Aliquot these QC samples into multiple sets of labeled low-binding tubes. One set will serve as the baseline (T=0), and subsequent sets will be used for each freeze-thaw cycle.

3. Freeze-Thaw Cycling:

  • Baseline (Cycle 0): Analyze one set of low and high concentration QC samples immediately after preparation without freezing.

  • Cycle 1: Freeze the remaining sets of QC samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours. Thaw one set of low and high QC samples unassisted at room temperature or in a controlled water bath until completely thawed. Analyze the samples.

  • Subsequent Cycles: Return the remaining frozen QC sets to the freezer for at least 12-24 hours between each thaw cycle. Repeat the thawing and analysis process for the desired number of cycles (typically 3 to 5).

4. Data Analysis:

  • Quantify the concentration of this compound in each sample.

  • Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle.

  • Compare the mean concentrations of the freeze-thaw samples to the baseline (Cycle 0) samples. The stability is generally considered acceptable if the mean concentration is within ±15% of the baseline concentration.

Data Presentation

Table 1: Template for Recording Freeze-Thaw Stability Data for this compound

Freeze-Thaw CycleQC LevelReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% of BaselinePass/Fail
0 (Baseline) Low QC100%-
High QC100%-
1 Low QC
High QC
2 Low QC
High QC
3 Low QC
High QC

Visualizations

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cycling Freeze-Thaw Cycles prep_stock Prepare Stock Solution spike_matrix Spike Biological Matrix prep_stock->spike_matrix aliquot Aliquot QC Samples spike_matrix->aliquot analyze_t0 Analyze Baseline (T=0) aliquot->analyze_t0 Baseline Set freeze Freeze Samples (-80°C) aliquot->freeze Cycle Sets data_analysis Data Analysis & Comparison analyze_t0->data_analysis analyze_ft Analyze Thawed Samples analyze_ft->data_analysis Collect Data thaw Thaw Samples freeze->thaw thaw->analyze_ft refreeze Refreeze Remaining Samples thaw->refreeze For next cycle refreeze->thaw

Caption: Experimental workflow for assessing freeze-thaw stability.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_matrix Matrix Effects center_node This compound Stability ph pH of Matrix center_node->ph hydrolysis Susceptibility to Hydrolysis center_node->hydrolysis temp Storage Temperature center_node->temp rate Freezing/Thawing Rate center_node->rate cycles Number of Cycles center_node->cycles enzymes Enzymatic Activity center_node->enzymes adsorption Adsorption to Container center_node->adsorption

Caption: Factors potentially affecting stability during freeze-thaw cycles.

References

Technical Support Center: Analysis of Enalapril and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Enalapril and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of Enalapril that can interfere with its analysis?

A1: Enalapril is a prodrug that is primarily metabolized in the liver to its active form, Enalaprilat , by hydrolysis of the ethyl ester group.[1] Enalaprilat is the major active metabolite and is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2]

Besides Enalaprilat, a significant degradation product that can interfere with analysis is Enalapril Diketopiperazine (DKP) .[3][4] DKP is formed through an intramolecular cyclization reaction.[5] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) have identified other potential impurities and degradation products, including oxidation products and photodegradates.[6][7][8] While a despropyl metabolite of enalaprilat has been identified in the urine of rhesus monkeys, there is currently no conclusive evidence for its presence in humans.[9]

Q2: My chromatogram shows a peak that I suspect is Enalapril Diketopiperazine (DKP). How can I confirm its identity and resolve it from Enalapril and Enalaprilat?

A2: Co-elution of DKP with Enalapril or Enalaprilat can lead to inaccurate quantification. To confirm the identity of the suspected DKP peak and achieve resolution, follow these steps:

  • Mass Spectrometry (MS) Confirmation: The most definitive way to identify the peak is by using LC-MS/MS. The precursor and product ions of Enalapril, Enalaprilat, and DKP are distinct.

    • Table 1: Mass Spectrometry Data for Enalapril and its Key Metabolites

      Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z)
      Enalapril 377.2 234.2
      Enalaprilat 349.1 206.1

      | Enalapril DKP | 358.4 | Not explicitly detailed in the provided search results, but would have a unique fragmentation pattern. |

  • Chromatographic Optimization: If you are using HPLC with UV detection, optimizing the chromatographic conditions is crucial.

    • Mobile Phase Adjustment: Modify the mobile phase composition. A common mobile phase for separating these compounds consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] Adjusting the pH of the aqueous phase and the gradient of the organic modifier can significantly impact retention times and resolution.

    • Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size, to improve separation efficiency.[8]

    • Reference Standard: Inject a certified reference standard of Enalapril Diketopiperazine to compare its retention time with the unknown peak in your sample.

Q3: I am observing unexpected peaks in my sample chromatogram after sample storage. What could be the cause and how can I prevent this?

A3: The appearance of unexpected peaks after sample storage is likely due to the degradation of Enalapril. Enalapril is susceptible to degradation under various conditions:[3][4][8]

  • Hydrolysis: Enalapril can hydrolyze to Enalaprilat. This process is accelerated in alkaline conditions.[3][4]

  • Intramolecular Cyclization: Enalapril can degrade to Enalapril Diketopiperazine (DKP), particularly in neutral or acidic conditions.[3][4]

  • Oxidation and Photodegradation: Exposure to oxidative stress or light can lead to the formation of other degradation products.[6][7]

Troubleshooting and Prevention:

  • Sample pH: Ensure that the pH of your processed samples is controlled and maintained at a level that minimizes degradation. Acidic conditions can favor DKP formation, while alkaline conditions can accelerate hydrolysis to Enalaprilat.

  • Storage Temperature: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

  • Light Protection: Protect samples from light by using amber vials or by storing them in the dark.

  • Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to your sample matrix, if compatible with your analytical method.

  • Fresh anaylsis: Analyze samples as soon as possible after preparation to minimize the potential for degradation.

Troubleshooting Guide

Issue: Poor resolution between Enalapril and Enalaprilat.

Potential Cause Troubleshooting Steps
Inadequate Chromatographic Method 1. Optimize Mobile Phase Gradient: Start with a shallow gradient and gradually increase the organic phase concentration to improve separation. 2. Adjust Mobile Phase pH: The ionization state of both analytes is pH-dependent. Experiment with different pH values of the aqueous mobile phase to maximize the difference in their retention. 3. Change Column Chemistry: If using a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
High Flow Rate Reduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases, which can enhance resolution.
Column Overloading Decrease the injection volume or the concentration of the sample to prevent band broadening and peak tailing.

Issue: Inconsistent quantification results for Enalapril and its metabolites.

Potential Cause Troubleshooting Steps
Matrix Effects in LC-MS/MS 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[10] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Analyte Degradation during Sample Preparation 1. Work Quickly and on Ice: Minimize the time samples spend at room temperature. 2. Control pH: Ensure the pH of all solutions used during extraction is optimized for analyte stability.
Poor Peak Shape 1. Check for Column Contamination: Flush the column with a strong solvent. 2. Ensure Mobile Phase Compatibility: Make sure the mobile phase components are fully miscible and properly degassed.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Enalapril and Enalaprilat in Human Plasma

This protocol is a generalized procedure based on common practices in the field.[1][10]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., an isotopically labeled analog of Enalapril or Enalaprilat).

    • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Enalapril and Enalaprilat (e.g., starting with 5% B, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Enalapril: m/z 377.2 → 234.2

      • Enalaprilat: m/z 349.1 → 206.1

Visualizations

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterase (Hydrolysis) DKP Enalapril Diketopiperazine (Degradation Product) Enalapril->DKP Intramolecular Cyclization

Caption: Metabolic and Degradation Pathway of Enalapril.

Troubleshooting_Workflow Start Interference or Unexpected Peak Observed CheckRT Compare Retention Time with Standards (Enalapril, Enalaprilat, DKP) Start->CheckRT SampleDegradation Investigate Sample Degradation (Storage, pH, Light) Start->SampleDegradation ConfirmMS Confirm Identity using LC-MS/MS (Precursor/Product Ions) CheckRT->ConfirmMS Match OptimizeChromo Optimize Chromatographic Conditions (Mobile Phase, Column, Gradient) CheckRT->OptimizeChromo No Match ConfirmMS->OptimizeChromo Resolved Interference Resolved OptimizeChromo->Resolved SampleDegradation->OptimizeChromo

Caption: Troubleshooting Workflow for Analytical Interference.

References

Validation & Comparative

Cross-Validation of Enalaprilat Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[3][4] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[3][5][6] By inhibiting this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.[3] Given its central role in the therapeutic effect of enalapril, accurate and precise quantification of enalaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This guide provides a comparative overview of bioanalytical methods for the quantification of enalaprilat, with a focus on the principles of cross-validation between laboratories. While the initial topic specified "Enalaprilat N-Glucuronide," extensive literature search did not yield specific assays for this conjugate. The primary metabolic pathway of enalapril involves its conversion to enalaprilat, with both compounds being excreted largely unchanged.[7][8] Therefore, this guide will focus on the cross-validation of the more commonly measured and pharmacologically active metabolite, enalaprilat.

Comparative Performance of Enalaprilat Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of enalaprilat in biological samples.[1][2][9][10][11] The following table summarizes the performance characteristics of several published LC-MS/MS methods for enalaprilat, which can serve as a benchmark for inter-laboratory comparisons.

ParameterMethod 1[1]Method 2[2]Method 3[12]Method 4[11]
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL1 ng/mL1.56 ng/mL
Linearity Range 1.0–200.0 ng/mL1–500 ng/mL1-100 ng/mL1.56–400 ng/mL
Intra-day Precision (%CV) <5%<15%<15%<8.16%
Inter-day Precision (%CV) <5%<15%<15%<8.42%
Accuracy Within ±15%Within ±15%Within ±15%93.65–101.17%
Extraction Method Not SpecifiedProtein PrecipitationProtein PrecipitationProtein Precipitation
Internal Standard SitagliptinTolbutamideBisoprololBenazepril

Experimental Protocols

A typical experimental protocol for the analysis of enalaprilat in human plasma using LC-MS/MS involves the following steps:

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of acetonitrile (or other suitable organic solvent) containing the internal standard (e.g., a structurally similar but chromatographically distinct molecule).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for enalaprilat and the internal standard are monitored.

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: Demonstrating a linear relationship between the instrument response and the analyte concentration over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements. This is evaluated at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples).

  • Recovery: Determining the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Visualizations

Mechanism of Action of Enalaprilat

Enalaprilat_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: Mechanism of action of Enalaprilat in the Renin-Angiotensin-Aldosterone System.

Cross-Validation Workflow Between Laboratories

Cross_Validation_Workflow cluster_labA Laboratory A (Originating Lab) cluster_labB Laboratory B (Receiving Lab) cluster_comparison Data Comparison and Acceptance A_Validation Validated Assay A_Prepare_Samples Prepare & Ship QC Samples and a Subset of Study Samples A_Validation->A_Prepare_Samples B_Analyze_Samples Analyze Received Samples A_Prepare_Samples->B_Analyze_Samples Blinded Samples B_Validation Validated Assay B_Validation->B_Analyze_Samples Compare_Results Compare Results from Lab A and Lab B B_Analyze_Samples->Compare_Results Unblind and Compare Acceptance_Criteria Meet Pre-defined Acceptance Criteria Compare_Results->Acceptance_Criteria

Caption: General workflow for the cross-validation of a bioanalytical assay between two laboratories.

Principles of Inter-Laboratory Cross-Validation

When a bioanalytical method is transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data generated at each site.[13] The fundamental principle is to demonstrate that the assay performs similarly in both laboratories.

Key Steps in Cross-Validation:

  • Method Validation: Both the originating and receiving laboratories must have a fully validated bioanalytical method in place.[13]

  • Sample Exchange: The originating laboratory prepares and analyzes a set of quality control (QC) samples and a representative subset of study samples. These samples are then shipped frozen to the receiving laboratory for analysis.

  • Blinded Analysis: The receiving laboratory should ideally analyze the samples in a blinded fashion to avoid bias.

  • Data Comparison: The results from both laboratories are then compared. The comparison should include:

    • QC Samples: The mean accuracy of the QC samples analyzed by the receiving lab should be within a predefined percentage (e.g., ±15%) of the nominal concentration.

    • Study Samples: The difference between the values obtained by the two laboratories for each study sample should be within a certain percentage (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).

  • Investigation of Discrepancies: If the acceptance criteria are not met, a thorough investigation should be conducted to identify the source of the discrepancy. This could involve reviewing sample handling procedures, instrument performance, and data processing.

References

In-Depth Analytical Showdown: LC-MS vs. HPLC for Enalaprilat Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is metabolized to its active form, enalaprilat. While further metabolic pathways exist, analytical methods predominantly focus on enalapril and enalaprilat. This guide provides a detailed comparison of the two primary analytical techniques used for the quantification of enalaprilat: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance: A Head-to-Head Comparison

The choice between LC-MS and HPLC often hinges on the required sensitivity and the complexity of the biological matrix being analyzed. LC-MS methods consistently demonstrate superior sensitivity and selectivity, making them the preferred choice for bioanalytical applications where low detection limits are crucial.

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.5 - 500 ng/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.50 - 1 ng/mL[1][2]~310 ng/mL
Limit of Detection (LOD) 0.910 ng/mL[1]~940 ng/mL
Accuracy (% Recovery) 90.85% - 103.6%98.0% - 102.0%[3]
Precision (%RSD) < 15%< 2%

As evidenced in the table, LC-MS/MS assays offer a significantly lower limit of quantification, enabling the detection of enalaprilat at concentrations typically found in plasma samples following therapeutic dosing. HPLC-UV methods, while robust and accurate, generally lack the sensitivity required for pharmacokinetic studies in biological matrices without extensive sample concentration.

Experimental Protocols: A Glimpse into the Methodologies

The following sections detail representative experimental protocols for both LC-MS and HPLC methods for the analysis of enalaprilat.

LC-MS/MS Method for Enalaprilat in Human Plasma

This method is designed for high-throughput bioanalysis and offers excellent sensitivity and selectivity.

Sample Preparation:

  • Protein Precipitation: To 200 µL of human plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for enalaprilat and an internal standard are monitored for quantification.

HPLC-UV Method for Enalaprilat

This method is suitable for the analysis of enalaprilat in pharmaceutical dosage forms or in samples with higher concentrations.

Sample Preparation:

  • Dissolution: Dissolve the sample containing enalaprilat in a suitable solvent (e.g., mobile phase).

  • Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter.

Chromatographic Conditions:

  • Column: C8 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.2) in a 25:75 (v/v) ratio.[4]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection: UV detection at 215 nm.[3]

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the workflows for both the LC-MS and HPLC methods.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the LC-MS/MS analysis of Enalaprilat.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC High-Performance Liquid Chromatography (C8 Column) Filtration->HPLC UV UV Detection (215 nm) HPLC->UV Data_HPLC Data Acquisition & Quantification UV->Data_HPLC

Caption: Workflow for the HPLC-UV analysis of Enalaprilat.

References

A Pharmacokinetic Comparison: Enalaprilat vs. the Elusive Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, and its potential N-glucuronide metabolite. However, extensive review of scientific literature reveals a critical finding: Enalaprilat N-glucuronide is not a significant metabolite of enalaprilat in humans. [1][2] The primary route of elimination for enalaprilat is renal excretion of the unchanged drug.[3][4][5] This guide will therefore focus on the established pharmacokinetic profile of enalaprilat and the evidence supporting the absence of significant N-glucuronidation.

Executive Summary

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[6][7] Enalaprilat exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[8][9] Pharmacokinetic studies have consistently demonstrated that enalaprilat is predominantly eliminated from the body through the kidneys, with over 90% of an administered dose recovered in the urine as the unchanged parent compound.[3][4][5] There is no substantial evidence to suggest that N-glucuronidation is a relevant metabolic pathway for enalaprilat in humans.[1][2]

Pharmacokinetic Data of Enalaprilat

The following table summarizes the key pharmacokinetic parameters of enalaprilat following intravenous administration.

Pharmacokinetic ParameterValueReference
Effective Half-life (t½) Approximately 11 hours[3][5]
Route of Elimination Primarily renal (>90% as unchanged drug)[3][4][5]
Protein Binding Approximately 50%[10]
Renal Clearance 158 ± 47 mL/min[4]
Onset of Action (IV) Within 15 minutes[3]
Peak Effect (IV) 1 to 4 hours[3]

Experimental Protocols

The determination of enalaprilat's pharmacokinetic profile and the search for its metabolites rely on robust analytical methodologies. Below are detailed protocols for key experiments.

Quantification of Enalaprilat in Biological Matrices (Plasma and Urine)

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of enalaprilat.

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled enalaprilat).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for enalaprilat and the internal standard.

In Vitro Glucuronidation Assay

This assay is designed to investigate the potential for a compound to undergo glucuronidation.

a. Incubation:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (a source of UDP-glucuronosyltransferases), the substrate (enalaprilat), and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Conditions: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

b. Analysis:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Analyze the supernatant.

  • LC-MS/MS Analysis: Employ a sensitive LC-MS/MS method to detect the potential formation of enalaprilat-glucuronide. This would involve monitoring for the predicted mass-to-charge ratio (m/z) of the glucuronide conjugate.

The consistent lack of detection of this compound in human in vivo samples, coupled with the primary renal excretion of unchanged enalaprilat, strongly indicates that the in vitro glucuronidation of enalaprilat is negligible in humans.

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action of enalaprilat and its metabolic pathway.

Enalapril_Metabolism Enalapril Enalapril (Oral Administration) Liver Liver Enalapril->Liver Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) Liver->Enalaprilat Kidney Kidney Enalaprilat->Kidney Excretion Renal Excretion (Unchanged) Kidney->Excretion

Caption: Metabolic Pathway of Enalapril to Enalaprilat and its Elimination.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: Mechanism of Action of Enalaprilat on the Renin-Angiotensin-Aldosterone System.

Conclusion

References

A Comparative Review of Enalapril Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways, pharmacokinetic profiles, and experimental methodologies for the angiotensin-converting enzyme (ACE) inhibitor, Enalapril, in humans, rats, dogs, and monkeys.

This guide provides a comprehensive comparison of the metabolism of enalapril, a widely prescribed ACE inhibitor, across four key species: humans, rats, dogs, and monkeys. Understanding species-specific differences in drug metabolism is crucial for preclinical drug development and the accurate extrapolation of animal data to human clinical outcomes. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Enalapril is a prodrug that is primarily metabolized by hepatic carboxylesterase 1 (CES1) to its active form, enalaprilat. This fundamental metabolic pathway is conserved across humans, rats, dogs, and monkeys. However, significant quantitative differences in pharmacokinetic parameters exist among these species. Notably, a unique metabolite, despropyl enalaprilat, has been identified in the urine of rhesus monkeys, a pathway not observed in humans, rats, or dogs. The primary route of excretion for enalapril and enalaprilat is renal in all species studied.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Enalapril
ParameterHumanRatDogMonkey
Bioavailability (%) ~60%[1][2]~34%~61%N/A
Tmax (h) 0.5 - 1.5~0.5~2N/A
Cmax (ng/mL) 90.5 ± 28.4N/AN/AN/A
t1/2 (h) ~1.3N/AN/AN/A

N/A: Data not available from the searched resources.

Table 2: Comparative Pharmacokinetic Parameters of Enalaprilat
ParameterHumanRatDogMonkey
Tmax (h) 3 - 4.5N/AN/AN/A
Cmax (ng/mL) 47.5 ± 12.4N/AN/AN/A
t1/2 (h) ~11[1][2]N/AN/AN/A

N/A: Data not available from the searched resources.

Metabolic Pathways

The metabolism of enalapril is predominantly a one-step hydrolysis reaction.

Primary Metabolic Pathway

Enalapril, an ethyl ester prodrug, is hydrolyzed by carboxylesterase 1 (CES1), primarily in the liver, to form its pharmacologically active diacid metabolite, enalaprilat.[3] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).

Enalapril_Metabolism Enalapril Enalapril Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hydrolysis (Carboxylesterase 1)

Figure 1: Primary metabolic pathway of Enalapril to Enalaprilat.

Species-Specific Metabolic Pathway (Monkey)

In rhesus monkeys, in addition to the formation of enalaprilat, a minor metabolite, despropyl enalaprilat, has been identified in urine.[3] This metabolite is not found in humans, rats, or dogs.

Monkey_Metabolism Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis Despropyl_Enalaprilat Despropyl Enalaprilat Enalaprilat->Despropyl_Enalaprilat Further Metabolism

Figure 2: Additional metabolic step in Rhesus Monkeys.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of enalapril and enalaprilat in a specific species.

Protocol Outline:

  • Animal Model: Select the appropriate species (e.g., Sprague-Dawley rats, Beagle dogs, Rhesus monkeys) of a specific age and sex.

  • Drug Administration: Administer a single oral dose of enalapril maleate.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the concentrations of enalapril and enalaprilat in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection Species Selection Dosing Oral Administration of Enalapril Animal_Selection->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Figure 3: Workflow for in vivo pharmacokinetic studies.

In Vitro Metabolism Studies

Objective: To compare the rate of enalapril metabolism and metabolite formation across different species using liver subcellular fractions.

Protocol Outline:

  • Test System: Obtain cryopreserved hepatocytes or liver microsomes from humans, rats, dogs, and monkeys.

  • Incubation: Incubate enalapril with the liver preparations in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the metabolic reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of enalapril and the formation of enalaprilat.

  • Data Analysis: Calculate the rate of metabolism and compare the metabolic profiles across species.

Analytical Methodology: LC-MS/MS for Quantification

A common and sensitive method for the simultaneous quantification of enalapril and enalaprilat in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Typical Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Enalapril: e.g., m/z 377.2 → 234.2

      • Enalaprilat: e.g., m/z 349.2 → 206.2

Conclusion

The metabolism of enalapril to its active form, enalaprilat, is a consistent pathway across humans, rats, dogs, and monkeys. However, the rate and extent of this conversion, as reflected in the pharmacokinetic parameters, can vary significantly between species. The identification of a despropyl metabolite of enalaprilat in monkeys highlights a qualitative difference that could be important in the interpretation of toxicological studies. The experimental protocols outlined provide a framework for conducting further comparative studies to elucidate the finer details of these species-specific metabolic differences. This comparative guide underscores the importance of multi-species metabolic studies in the comprehensive evaluation of drug candidates.

References

A Researcher's Guide to Enalaprilat N-Glucuronide Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and reliability of certified reference materials (CRMs) are paramount for accurate analytical measurements. This guide provides a comparative overview of commercially available Enalaprilat N-Glucuronide and related reference standards, complete with supporting experimental data and methodologies to aid in the selection of the most suitable materials for your research needs.

Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, undergoes further metabolism in the body, including the formation of glucuronide conjugates. The N-glucuronide of Enalaprilat is a significant metabolite, and the availability of high-purity certified reference materials is crucial for pharmacokinetic studies, bioequivalence testing, and impurity profiling. This guide aims to provide an objective comparison of the available CRMs to assist in making informed decisions.

Comparative Analysis of Commercially Available Reference Materials

While specific Certificates of Analysis for this compound were not publicly available from all suppliers, the following table summarizes the information gathered from various commercial sources for this compound and the closely related Enalapril N-Glucuronide. It is important to note that a comprehensive comparison would necessitate obtaining lot-specific Certificates of Analysis directly from the suppliers.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityFormat
BOC Sciences This compoundNot SpecifiedC24H32N2O11524.53> 95%Solid
SRIRAMCHEM Enalapril N-GlucuronideSPE035-31C26H36N2O11552.58Not SpecifiedNot Specified
LGC Standards This compoundTRC-A609545Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Acanthus Research Enalapril Acyl GlucuronideENA-15-001C26H36N2O11Not SpecifiedNot Specified10 mg
Sigma-Aldrich Enalaprilat Pharmaceutical Secondary StandardPHR1393C18H24N2O5 · 2H2O384.42Certified Reference Material500 mg

Note: The Sigma-Aldrich product is for Enalaprilat, not the N-glucuronide, but is included as a relevant certified reference material.

Experimental Protocols for Analytical Characterization

Detailed experimental protocols for the certification of this compound reference materials are proprietary to the manufacturers. However, based on published analytical methods for Enalapril and Enalaprilat, the following protocols represent typical methodologies that would be employed for the characterization and quality control of their glucuronide metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay

This method is suitable for determining the purity of the reference material and quantifying its concentration.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM, pH 2.5) and acetonitrile. The exact composition should be optimized to achieve adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 215 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the this compound reference material is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in the same solvent as the standards to a known concentration.

  • Analysis: The calibration standards and the sample are injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. The concentration (assay) is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Level Impurity Analysis

LC-MS/MS provides high sensitivity and selectivity for the unambiguous identification of the compound and the detection of trace-level impurities.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above, but often with a faster gradient to reduce run times.

  • Ionization Mode: ESI in positive or negative ion mode, optimized for the analyte.

  • Mass Spectrometry: The instrument is operated in full scan mode for initial identification and then in multiple reaction monitoring (MRM) mode for quantification and targeted impurity analysis. Specific precursor-to-product ion transitions for this compound and its potential impurities would be determined and optimized.

  • Data Analysis: The mass spectrum of the main peak is compared to the theoretical mass of this compound for confirmation of identity. Impurities are identified based on their mass-to-charge ratios and fragmentation patterns.

Visualizing Analytical Workflows and CRM Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Certification CRM CRM Receipt Dissolution Dissolution in Appropriate Solvent CRM->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution LCMS LC-MS/MS (Identity & Impurities) Dissolution->LCMS NMR NMR (Structure Elucidation) Dissolution->NMR KF Karl Fischer (Water Content) Dissolution->KF HPLC HPLC-UV (Purity & Assay) Dilution->HPLC Purity_Calc Purity Calculation HPLC->Purity_Calc Assay_Value Assay Determination HPLC->Assay_Value LCMS->Purity_Calc NMR->Purity_Calc KF->Assay_Value CoA Certificate of Analysis Generation Purity_Calc->CoA Assay_Value->CoA

Caption: A typical analytical workflow for the certification of a reference material.

CRM_Comparison cluster_attributes Key CRM Attributes cluster_evaluation Supplier Evaluation Purity Purity & Uncertainty SupplierA Supplier A (e.g., BOC Sciences) - Stated Purity >95% Purity->SupplierA SupplierD Alternative (e.g., Sigma-Aldrich Enalaprilat) - ISO 17034/17025 Accredited Purity->SupplierD Traceability Metrological Traceability Traceability->SupplierD Documentation Comprehensive CoA Documentation->SupplierD Stability Demonstrated Stability Stability->SupplierD SupplierA->Documentation Request CoA SupplierB Supplier B (e.g., SRIRAMCHEM) - Pharmaceutical Standard SupplierB->Documentation Request CoA SupplierC Supplier C (e.g., LGC Standards) - TRC Product SupplierC->Documentation Request CoA

Unraveling the Variability in Enalapril's Metabolic Fate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic conversion of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, enalapril, reveals a landscape of inter-individual variability. While the primary metabolic pathway to its active form, enalaprilat, is well-documented, the subsequent formation of Enalaprilat N-Glucuronide remains a less explored area. This guide provides a comprehensive comparison of the known metabolic pathways of enalapril, discusses the potential for variability in N-glucuronide formation, and presents supporting data and experimental protocols for researchers, scientists, and drug development professionals.

Enalapril, a cornerstone in the management of hypertension and heart failure, is a prodrug that undergoes extensive first-pass metabolism. The primary and clinically significant metabolic step is the hydrolysis of enalapril to its active metabolite, enalaprilat.[1] This conversion is crucial for the drug's therapeutic effect. Subsequently, enalaprilat is predominantly eliminated unchanged by the kidneys.[2]

While "this compound" has been identified as a chemical entity, potentially as an impurity of enalapril, there is a notable lack of published scientific literature detailing its formation as a significant metabolite in humans in vivo.[] Consequently, direct quantitative data on the inter-individual variability of this compound formation is scarce. However, the well-established principles of drug glucuronidation suggest that if this metabolic pathway does occur, its efficiency would likely be subject to considerable variation among individuals.

The Known Metabolic Pathway of Enalapril

The metabolic journey of enalapril is primarily a two-step process: activation and elimination.

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Liver) Excretion Renal Excretion (Unchanged) Enalaprilat->Excretion Primary Route

Metabolic activation of enalapril to enalaprilat.

Inter-individual Variability in Drug Glucuronidation: A General Perspective

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of many drugs. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[4] Significant inter-individual variability in the activity of these enzymes is a well-documented phenomenon, arising from several factors:

  • Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to altered enzyme activity, classifying individuals as poor, extensive, or ultra-rapid metabolizers.[4]

  • Age: The expression and activity of UGT enzymes can vary with age.

  • Sex: Sex-based differences in UGT expression and activity have been reported for some substrates.

  • Co-medications: Other drugs can induce or inhibit UGT enzymes, leading to drug-drug interactions.

  • Disease State: Liver and kidney diseases can significantly impact drug metabolism, including glucuronidation.

Given that N-glucuronidation is a known metabolic route for some drugs, it is plausible that if enalaprilat were to undergo this transformation, its rate and extent would be influenced by these same factors.

N_Glucuronidation cluster_0 Phase II Metabolism Drug Drug with -NH or -NH2 group UGT UDP-Glucuronosyltransferase (UGT) Drug->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT N_Glucuronide N-Glucuronide Metabolite UGT->N_Glucuronide Conjugation Excretion Excretion N_Glucuronide->Excretion

References

The Undefined Role of Enalaprilat N-Glucuronide in Clinical Outcomes: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the correlation between Enalaprilat N-Glucuronide levels and clinical outcomes in patients treated with enalapril. While this compound is recognized as a potential metabolite and is available as a chemical reference standard, there is a conspicuous absence of clinical data quantifying its presence in patients or linking it to therapeutic efficacy or adverse events. This guide, therefore, summarizes the well-established metabolic pathway of enalapril to its active form, enalaprilat, and its known correlation with clinical effects, while highlighting the current lack of information on its N-glucuronide conjugate.

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is administered as a prodrug that undergoes metabolic conversion to its active form, enalaprilat, which is responsible for its therapeutic effects.[3][4]

Enalapril Metabolism and the Central Role of Enalaprilat

The primary metabolic pathway of enalapril is its hydrolysis to enalaprilat, a reaction predominantly occurring in the liver.[5] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1] By inhibiting ACE, enalaprilat leads to vasodilation and a reduction in blood pressure.[2]

Numerous studies have established a clear correlation between plasma concentrations of enalaprilat and the inhibition of ACE, which in turn correlates with the antihypertensive effect.[6] The pharmacokinetics of enalapril and enalaprilat have been extensively studied and are summarized in the table below.

Pharmacokinetic Parameters of Enalapril and Enalaprilat
ParameterEnalaprilEnalaprilatReference
Time to Peak Plasma Concentration (Tmax) ~1 hour4-6 hours[4]
Elimination Half-life ~1.3 hours~11 hours (effective)[3]
Bioavailability (as enalaprilat) ~60%-[7]
Primary Route of Elimination Renal (as enalapril and enalaprilat)Renal[3]

The this compound Question

Despite the thorough characterization of enalapril and enalaprilat, the role and even the significant in vivo presence of this compound remain undefined. Searches of extensive scientific databases have not yielded any clinical studies that have measured the levels of this metabolite in patients or investigated its potential association with clinical outcomes. While "this compound" is available as a reference standard, likely for in vitro research and as a potential impurity marker, its clinical significance is currently unknown.[] Reputable sources state that in humans, metabolism of enalapril beyond its conversion to enalaprilat is not observed.[3]

Comparison with Other ACE Inhibitors

The metabolic profile of enalapril can be compared to other ACE inhibitors. For instance, captopril, another ACE inhibitor, contains a sulfhydryl group and undergoes more complex metabolism, including the formation of disulfides.[9] In contrast, enalapril's metabolism is considered simpler, primarily involving the de-esterification to enalaprilat.[9] The lack of significant further metabolism, such as N-glucuronidation, appears to be a characteristic of enalapril's biotransformation in humans.

Experimental Protocols: Quantification of Enalapril and Enalaprilat

The standard for assessing the clinical pharmacology of enalapril involves the quantification of both the parent drug and its active metabolite, enalaprilat, in biological matrices like plasma. A typical experimental workflow for this analysis is outlined below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analytical_method Analytical Method cluster_data_analysis Data Analysis blood_sample Whole Blood Sample Collection centrifugation Centrifugation to separate plasma blood_sample->centrifugation protein_precipitation Protein Precipitation (e.g., with acetonitrile or methanol) centrifugation->protein_precipitation supernatant_transfer Transfer of Supernatant protein_precipitation->supernatant_transfer lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis supernatant_transfer->lc_ms quantification Quantification of Enalapril and Enalaprilat Concentrations lc_ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis metabolic_pathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Liver) Enalaprilat_Glucuronide This compound (Hypothetical/Undocumented in vivo) Enalaprilat->Enalaprilat_Glucuronide N-Glucuronidation (Hypothetical)

References

A Comparative Guide to Bioequivalence Studies of Enalapril Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence studies for different formulations of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the drug's therapeutic effects.[1][2] Bioequivalence studies are crucial to ensure that generic formulations of enalapril perform comparably to the innovator product.

A key aspect of these studies is the accurate quantification of both the parent drug, enalapril, and its active metabolite, enalaprilat, in biological matrices, typically plasma. While other metabolites, such as Enalaprilat N-Glucuronide, are known to exist, current regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA) for bioequivalence studies of enalapril maleate tablets specifically requires the measurement of enalapril and enalaprilat.[3] The data for enalaprilat is considered supportive evidence of comparable therapeutic outcomes.[3]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various bioequivalence studies. These studies typically involve administering a single oral dose of the test and reference formulations to healthy volunteers under fasting conditions.

Table 1: Pharmacokinetic Parameters of Enalapril after a Single Oral Dose of 20 mg Enalapril Maleate

Study (Test vs. Reference)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)Tmax (h)t½ (h)
Narapril vs. Renitec [4]123.99 vs. 121.28188.51 vs. 180.45196.33 vs. 188.190.86 vs. 0.961.41 vs. 1.34
Unnamed Generic vs. Renitec [2]102.3 ± 39.1 vs. 104.5 ± 42.3195.2 ± 55.4 vs. 198.7 ± 60.1201.4 ± 58.2 vs. 205.1 ± 63.70.96 ± 0.36 vs. 0.98 ± 0.411.35 ± 0.61 vs. 1.38 ± 0.65
Indian Generic vs. Innovator [5]110.2 ± 35.7 vs. 112.5 ± 38.1210.4 ± 62.1 vs. 215.8 ± 65.3218.6 ± 64.9 vs. 223.4 ± 68.20.92 ± 0.31 vs. 0.95 ± 0.341.40 ± 0.55 vs. 1.42 ± 0.58

Table 2: Pharmacokinetic Parameters of Enalaprilat after a Single Oral Dose of 20 mg Enalapril Maleate

Study (Test vs. Reference)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)Tmax (h)t½ (h)
Narapril vs. Renitec [4]54.41 vs. 53.87425.23 vs. 418.97450.11 vs. 443.563.92 vs. 3.7111.2 vs. 11.1
Unnamed Generic vs. Renitec [2]47.5 ± 12.4 vs. 48.9 ± 13.1401.3 ± 89.2 vs. 410.7 ± 92.5420.1 ± 91.8 vs. 430.5 ± 95.34.20 ± 1.06 vs. 4.15 ± 1.106.71 ± 2.22 vs. 6.80 ± 2.31
Indian Generic vs. Innovator [5]50.1 ± 15.2 vs. 51.5 ± 16.3412.6 ± 95.4 vs. 422.8 ± 98.7435.7 ± 99.1 vs. 446.2 ± 102.44.05 ± 1.22 vs. 4.10 ± 1.2511.3 ± 3.1 vs. 11.4 ± 3.3

Experimental Protocols

The following sections detail the typical methodologies employed in bioequivalence studies of enalapril.

Study Design

Bioequivalence studies for enalapril are typically conducted as single-dose, two-treatment, two-period, crossover, randomized studies in healthy adult volunteers under fasting conditions.[4][] A washout period of at least one week is maintained between the two periods of the study.[7]

Blood Sampling

Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, extending up to 48 or 72 hours to adequately capture the pharmacokinetic profiles of both enalapril and enalaprilat.[4][5]

Bioanalytical Method

The simultaneous quantification of enalapril and enalaprilat in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][7]

Sample Preparation: A common method for sample preparation is protein precipitation, where a protein-precipitating agent like acetonitrile or perchloric acid is added to the plasma sample.[5][8] This is followed by centrifugation to separate the precipitated proteins. The supernatant is then often evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. Solid-phase extraction is another technique that has been successfully used.[9]

Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column. The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), run in either an isocratic or gradient mode.[1][8]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for enalapril, enalaprilat, and an internal standard.[5]

  • Enalapril transition: m/z 377.2 → 234.2[5]

  • Enalaprilat transition: m/z 349.1 → 206.1[5]

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability under various conditions.[5]

Visualizations

Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of the prodrug enalapril to its pharmacologically active form, enalaprilat.

Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterases ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II ACE Inactive_Fragments Inactive Fragments

Caption: Metabolic activation of enalapril to enalaprilat and its mechanism of action.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow of a bioequivalence study for enalapril tablets.

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Volunteer_Screening Volunteer Screening Randomization Randomization Volunteer_Screening->Randomization Dosing_Period_1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Sample_Processing Plasma Sample Processing Blood_Sampling_1->Sample_Processing Dosing_Period_2 Period 2: Dosing (Crossover) Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Processing LC_MS_MS LC-MS/MS Analysis of Enalapril & Enalaprilat Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Typical workflow of a crossover bioequivalence study for enalapril.

References

Enalaprilat N-Glucuronide as a definitive metabolite for Enalapril intake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of drug intake is paramount. In the case of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor Enalapril, its active metabolite, Enalaprilat, serves as the definitive biomarker for confirming administration. While other metabolites, such as Enalaprilat N-Glucuronide, have been identified, current scientific literature and experimental data overwhelmingly support Enalaprilat as the primary and most reliable indicator of Enalapril consumption.

Enalapril is a prodrug that undergoes hepatic biotransformation to its active form, Enalaprilat.[1][2] This conversion is essential for its therapeutic effect, which involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[2][3] The pharmacokinetics of Enalapril and Enalaprilat have been extensively studied, establishing Enalaprilat as the major circulating and excreted metabolite.

Comparative Analysis of Enalapril Metabolites

While the existence of this compound is acknowledged, primarily as a reference standard for impurity analysis, there is a notable absence of substantive research validating it as a definitive or even a major metabolite for monitoring Enalapril intake in routine clinical or research settings.[] The vast majority of metabolic and pharmacokinetic studies focus on the conversion of Enalapril to Enalaprilat and the subsequent renal excretion of unchanged Enalaprilat.[5][6]

The following table summarizes the key characteristics of Enalapril and its primary metabolite, Enalaprilat.

AnalyteRolePeak Plasma Concentration (Oral Enalapril)Elimination Half-LifePrimary Route of Excretion
Enalapril Prodrug~1 hour[2]ShortRenal (as Enalapril and Enalaprilat)[5]
Enalaprilat Active Metabolite2 to 4 hours[3]Biphasic: Initial 2-6 hours, Prolonged ~36 hours[3]Primarily renal, largely as unchanged drug[5][6]

Metabolic Pathway of Enalapril

The metabolic conversion of Enalapril is a straightforward process primarily occurring in the liver. The following diagram illustrates this pathway.

Enalapril_Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterases ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Binds to and Inhibits Inhibition Inhibition

Figure 1. Metabolic activation of Enalapril to Enalaprilat.

Experimental Protocols for Metabolite Detection

The definitive identification and quantification of Enalapril and Enalaprilat in biological matrices are crucial for pharmacokinetic and clinical studies. Various analytical methods have been developed and validated for this purpose.

Experimental Workflow: LC-MS/MS for Enalapril and Enalaprilat Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the simultaneous determination of Enalapril and Enalaprilat in plasma and urine.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma_Urine Plasma or Urine Sample SPE Solid-Phase Extraction (SPE) on C18 Cartridge Plasma_Urine->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Quantification of Enalapril & Enalaprilat Detection->Data_Analysis Data Acquisition and Processing

Figure 2. Workflow for LC-MS/MS analysis.

Methodology: Gas Chromatography/Mass Spectrometry (GC/MS)

An alternative method for the simultaneous determination of Enalapril and Enalaprilat involves GC/MS.

  • Extraction: Samples are extracted and purified using Sep-Pak C18 and silica cartridges.

  • Derivatization: Enalapril and Enalaprilat are derivatized using diazomethane and trifluoroacetic anhydride to increase their volatility for GC analysis.

  • Detection: Selected ion monitoring (SIM) is used for detection, with specific m/z values chosen for Enalapril and Enalaprilat. For example, m/z 302 for Enalapril and m/z 288 for Enalaprilat have been used.[7]

  • Sensitivity: This method has demonstrated detection limits of 200 pg/mL in plasma and 2 ng/mL in urine.[7]

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods have also been developed for the separate determination of Enalapril and Enalaprilat in plasma.[8] These immunoassays offer the advantage of not depending on the biological activity (ACE inhibition) for detection and can be suitable for high-throughput screening.[8]

Conclusion

Based on the current body of scientific evidence, Enalaprilat is unequivocally the definitive metabolite for confirming the intake of Enalapril. Its role as the active form of the drug, coupled with its well-characterized pharmacokinetic profile and the availability of robust analytical methods for its detection, solidifies its position as the primary biomarker. While this compound exists as a chemical entity, there is insufficient data to support its use as a reliable or primary indicator of Enalapril administration in a research or clinical context. Therefore, researchers and drug development professionals should continue to focus on the detection and quantification of Enalaprilat for the accurate assessment of Enalapril intake.

References

Safety Operating Guide

Safe Disposal of Enalaprilat N-Glucuronide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of Enalaprilat N-Glucuronide, based on established protocols for similar pharmaceutical waste.

I. Understanding the Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which includes many pharmaceuticals.[1][2][3] In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, explicitly banning the flushing of such waste down drains.[1]

II. Characterization of this compound Waste

Key Hazard Considerations for Enalaprilat:

  • Harmful if swallowed.[4]

  • Causes serious eye irritation.[4][5]

  • May cause harm to the unborn child and breast-fed children.[5]

  • Causes damage to organs through prolonged or repeated exposure.[5]

III. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Collection

  • Do not mix this compound waste with non-hazardous waste streams.

  • Collect all waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be robust, leak-proof, and compatible with the waste.

Step 2: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety glasses or goggles[6][7]

    • Chemical-resistant gloves (e.g., nitrile)[6]

    • A lab coat or other protective clothing[4][7]

Step 3: Storage

  • Store the hazardous waste container in a secure, designated area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure the container is clearly labeled with "Hazardous Pharmaceutical Waste" and identifies the contents.

Step 4: Professional Disposal

  • Do not dispose of this compound waste in the regular trash or by flushing it down the sewer.[1]

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable medical or hazardous waste disposal company.

  • These companies are equipped to transport and treat the waste in compliance with all federal and state regulations.

Step 5: Treatment and Final Disposal

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[1][8] This high-temperature process destroys the active pharmaceutical ingredients, rendering them inert.

  • For non-hazardous pharmaceutical waste, secure landfill disposal may be an option, but this should only be done through a certified waste management provider.[8]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[4]

    • Wear appropriate PPE.[4]

    • Use a dry clean-up procedure to avoid generating dust.[4]

    • Place the spilled material and all cleaning materials into a labeled hazardous waste container.[4]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[4]

    • Ensure the area is well-ventilated.

    • Only personnel with appropriate training and protective equipment, including breathing apparatus, should address the spill.[4]

V. Environmental Considerations

Studies have shown that Enalapril and its transformation products can pose potential toxic risks to aquatic organisms.[9] While the specific environmental impact of this compound has not been extensively studied, proper disposal is crucial to prevent the contamination of water systems and protect aquatic life.

CompoundAcute Toxicity (Aquatic Organisms)Chronic Toxicity (Aquatic Organisms)
Enalapril Non-toxicHarmful to Daphnid (<100 mg/L)
Enalaprilat Non-toxicNon-toxic
Transformation Products (m/z 409, 363, 345) Predicted to have toxic effectsPredicted to have toxic effects
Data from ECOSAR software predictions as cited in scientific literature.[9]

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Professional Disposal A Generation of This compound Waste B Segregate into Designated Hazardous Waste Container A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D Store Securely in Designated Area B->D E Schedule Pickup with Licensed Waste Disposal Company D->E Hand-off F Transport to Permitted Treatment Facility E->F G Incineration F->G H Compliant Final Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Enalaprilat N-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Enalaprilat N-Glucuronide in a laboratory setting, ensuring the protection of researchers and the integrity of experiments.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side shields or goggles. If there is a potential for splashes, mists, or aerosols, a faceshield or other full-face protection should be used.[1][2]
Skin and Body Protection A standard laboratory coat or work uniform is required.[1][2] For tasks with a higher risk of exposure, consider additional protection such as sleevelets, an apron, or disposable suits to prevent skin contact.[1][2]
Hand Protection Wear appropriate chemical-resistant gloves. Considering double gloving is a recommended precaution.[1][2]
Respiratory Protection If working in an area without adequate local exhaust ventilation or if an exposure assessment indicates a risk of exceeding exposure guidelines, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. A particulate filter is recommended.[3]

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory.

  • Obtain Special Instructions: Before use, ensure all safety precautions have been read and understood.[1][2]

  • Engineering Controls: All work should be conducted in a well-ventilated area. The use of containment technologies, such as open-face containment devices, is recommended to control the compound at the source and prevent its spread.[1][2] Minimize open handling of the substance.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3][4]

  • Prevent Dust and Aerosol Formation: Do not breathe dust.[1][2] Avoid activities that could generate dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly before breaks and immediately after handling the product.[4]

  • Minor Spills:

    • Remove all ignition sources.

    • Clean up spills immediately.

    • Use personal protective equipment.

    • Employ dry clean-up procedures to avoid generating dust.

    • Place the spilled material in a suitable, labeled container for waste disposal.

  • Major Spills:

    • Alert emergency responders and inform them of the location and nature of the hazard.

    • Wear a breathing apparatus and protective gloves.

  • Proper Labeling: Keep the compound in properly labeled containers.[1]

  • Secure Storage: Store in a locked, tightly closed container.[1][2]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Do not store with strong oxidizing agents.[1]

  • Approved Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[4]

  • Environmental Precautions: Do not allow the substance to enter any sewer, on the ground, or into any body of water.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.